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  • Product: (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride
  • CAS: 1788054-80-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride: Structure, Properties, and Scientific Context

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride, a heterocyclic amine of inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive published data on this specific molecule, this document synthesizes foundational knowledge of the 2H-indazole scaffold, outlines robust methodologies for its characterization, and provides a framework for its potential applications in research and development.

Introduction: The Significance of the 2H-Indazole Scaffold

Indazole-containing compounds are a cornerstone of modern medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, 2H-indazole derivatives often exhibit unique biological activities and represent a distinct chemical space for drug discovery.[4] (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride belongs to this latter class, featuring a methyl group at the 2-position of the indazole ring and a methanamine hydrochloride substituent at the 4-position. This substitution pattern makes it a valuable building block for the synthesis of more complex molecules and a potential pharmacophore in its own right.

Chemical Structure and Identification

The chemical structure of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride is characterized by the 2H-indazole core, which dictates its fundamental chemical properties.

Diagram 1: Chemical Structure of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride

G cluster_0 Physicochemical Property Determination A Sample Preparation (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride B Melting Point Analysis (DSC or Capillary Method) A->B C Solubility Assessment (Gravimetric or HPLC) A->C D pKa Determination (Potentiometric Titration) A->D E Purity Analysis (HPLC-UV or qNMR) A->E F Data Compilation and Analysis B->F C->F D->F E->F G A 4-Nitro-1H-indazole B 2-Methyl-4-nitro-2H-indazole A->B Methylation C 2-Methyl-2H-indazol-4-amine B->C Reduction (e.g., SnCl₂/HCl) D 2-Methyl-2H-indazole-4-carbonitrile C->D Sandmeyer Reaction E (2-Methyl-2H-indazol-4-yl)methanamine D->E Reduction (e.g., LiAlH₄) F (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride E->F HCl treatment G A (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride B Anticancer Activity (Kinase Inhibition) A->B C Anti-inflammatory Properties A->C D Antimicrobial Efficacy A->D E Other CNS Activities A->E

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Exploratory

Mechanism of action of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride derivatives

An In-Depth Technical Guide on the Mechanism of Action of (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride Derivatives Introduction: The Indazole Scaffold as a Privileged Motif in Modern Drug Discovery The indazole nu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride Derivatives

Introduction: The Indazole Scaffold as a Privileged Motif in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] While rarely found in nature, synthetic derivatives of indazole exhibit a remarkable breadth of biological activities, forming the core of numerous approved drugs and clinical candidates.[2][3][4] This versatility stems from the indazole's structural features, which allow for three-dimensional diversification, enabling precise interactions with a wide array of biological targets. Several FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance, particularly in oncology.[5]

The compound (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride serves as a valuable and representative building block for the synthesis of a diverse library of such derivatives.[6][7][8] The 2-methyl substitution fixes the tautomeric form, providing a stable core, while the 4-methanamine group offers a key vector for further chemical modification and exploration of structure-activity relationships (SAR).

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the primary mechanisms of action demonstrated by derivatives of the indazole scaffold. As a Senior Application Scientist, the following sections will not only detail these mechanisms but also explain the causality behind the experimental choices used to elucidate them, providing a framework for the rational design and evaluation of novel indazole-based therapeutics.

Section 1: Indazole Derivatives as Protein Kinase Inhibitors

The human kinome, comprising over 500 protein kinases, is a major focus of drug discovery due to its central role in cellular signaling and its frequent dysregulation in diseases like cancer.[9][10] Indazole derivatives have emerged as a highly successful class of kinase inhibitors.[11]

Core Mechanism of Action: ATP-Competitive Inhibition

The vast majority of indazole-based kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the catalytic site of the kinase.[10]

Causality of Inhibition: The ATP-binding pocket of a kinase is a highly conserved region, but subtle differences in its shape, size, and constituent amino acids across different kinases allow for the design of selective inhibitors. The indazole scaffold is particularly adept at exploiting these differences. It typically serves as a "hinge-binder," forming one or more critical hydrogen bonds with the backbone amide residues of the kinase's hinge region—the flexible loop connecting the N- and C-lobes of the catalytic domain.[10] This interaction anchors the inhibitor in the active site. Further substitutions on the indazole ring are then designed to occupy adjacent hydrophobic pockets and form additional interactions, thereby dictating the inhibitor's potency and selectivity profile.

For example, the anticancer drug Pazopanib, which contains a substituted indazole moiety, effectively inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) by forming key hydrogen bonds with the hinge region of the VEGFR kinase domain.[12]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is an exercise in meticulous SAR exploration. For indazole derivatives, key principles include:

  • Hinge-Binding Moiety: The N1 or N2 nitrogen of the indazole ring is often crucial for forming the hinge-binding hydrogen bonds.[10]

  • Substitutions for Selectivity: Different functional groups appended to the indazole ring can be tailored to fit into specific sub-pockets of the ATP-binding site. For instance, bulky hydrophobic groups may favor binding to kinases with larger pockets, while groups capable of forming hydrogen bonds can interact with specific polar residues to enhance affinity and selectivity.[10]

Mandatory Visualization: Generic Kinase Signaling Pathway

The diagram below illustrates a simplified signal transduction cascade initiated by a Receptor Tyrosine Kinase (RTK), a common target for indazole-based inhibitors. Inhibition of the RTK blocks the entire downstream signaling cascade.

Kinase_Signaling_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, FGFR) Ligand->RTK Binds & Activates P1 Substrate Phosphorylation RTK->P1 ATP -> ADP Indazole (2-Methyl-2H-indazol-4-yl)methanamine Derivative Indazole->RTK Inhibits (ATP-Competitive) P2 Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) P1->P2 Activates P3 Transcription Factors P2->P3 Activates Response Cellular Response (Proliferation, Angiogenesis, etc.) P3->Response Regulates Gene Expression

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by an indazole derivative.

Experimental Protocols for Characterization

A robust characterization of a putative kinase inhibitor requires a multi-tiered approach, moving from biochemical assays to cell-based and, eventually, in vivo models.

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3][13] It is a universal method applicable to virtually any kinase.

Principle of Self-Validation: The assay includes controls for background luminescence (no enzyme) and maximal kinase activity (no inhibitor). The signal is directly proportional to the amount of ADP produced, providing a reliable measure of enzymatic activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate peptide, and ATP at a concentration near the Michaelis-Menten constant (Km) for the specific kinase. Add serial dilutions of the indazole derivative (test compound) or vehicle control (e.g., DMSO).

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to ensure the reaction is in the linear range.[14]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the ADP generated into ATP, and simultaneously catalyze a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This protocol assesses whether the inhibitor can engage and inhibit its target kinase within a cellular context, measured by a decrease in the phosphorylation of a known downstream substrate.

Principle of Self-Validation: This method directly visualizes the biochemical consequence of target inhibition. A loading control (e.g., total protein or a housekeeping protein like GAPDH) is used to ensure equal protein loading between samples, validating that any observed changes in phosphorylation are due to the inhibitor's activity and not sample variability.

Step-by-Step Methodology:

  • Cell Treatment: Seed cancer cells known to have an active signaling pathway dependent on the target kinase in a 6-well plate. Once attached, treat the cells with increasing concentrations of the indazole derivative for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., p-ERK). Subsequently, strip the membrane and re-probe with an antibody for the total form of the substrate (e.g., total ERK) and a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement and inhibition in cells.

Section 2: Indazole Derivatives as Bacterial DNA Gyrase B Inhibitors

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.[2][15] Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair in bacteria but absent in humans, is a clinically validated and attractive target.[7] Indazole derivatives have been identified as potent inhibitors of the GyrB subunit of this enzyme.[16]

Core Mechanism of Action: Inhibition of ATPase Activity

DNA gyrase is a tetrameric enzyme (A₂B₂) that introduces negative supercoils into DNA in an ATP-dependent process. Indazole derivatives targeting this enzyme typically bind to the ATP-binding site located on the GyrB subunit.

Causality of Inhibition: By occupying the ATP-binding site, the indazole inhibitor prevents ATP from binding and being hydrolyzed. This abrogation of the enzyme's ATPase activity stalls the catalytic cycle, preventing the strand passage and resealing steps necessary for DNA supercoiling. The ultimate result is the inhibition of DNA replication and transcription, leading to bacterial cell death. Structure-based drug design has shown that these indazoles can form key interactions with conserved residues like Arginine within the GyrB ATP pocket.

Mandatory Visualization: DNA Gyrase Inhibition Workflow

The following diagram outlines the workflow for discovering and characterizing indazole-based GyrB inhibitors.

Gyrase_Inhibition_Workflow Start Indazole Derivative Library Synthesis Assay1 High-Throughput Screen: Gyrase Supercoiling Assay (Biochemical) Start->Assay1 Hit Identify 'Hits' (Active Compounds) Assay1->Hit Assay2 Determine IC50 Values (Dose-Response) Hit->Assay2 Assay3 Antibacterial Susceptibility Testing (MIC Assay) (Cell-Based) Assay2->Assay3 Lead Identify 'Leads' (Potent & Cell-Permeable) Assay3->Lead End Lead Optimization (SAR, ADME/Tox) Lead->End

Caption: Experimental workflow for the discovery of indazole-based DNA gyrase inhibitors.

Experimental Protocols for Characterization

This biochemical assay directly visualizes the enzymatic activity of DNA gyrase and its inhibition.[7]

Principle of Self-Validation: The assay uses relaxed circular plasmid DNA as a substrate. The conversion of this relaxed form to the supercoiled form is directly observed on an agarose gel, as supercoiled DNA migrates faster. The inclusion of positive (enzyme, no inhibitor) and negative (no enzyme) controls validates the results.

Step-by-Step Methodology:

  • Reaction Setup: In microcentrifuge tubes, prepare a reaction mix containing assay buffer (Tris-HCl, KCl, MgCl₂, DTT), ATP, and relaxed plasmid DNA (e.g., pBR322).

  • Inhibitor Addition: Add serial dilutions of the indazole test compound or vehicle control (DMSO) to the tubes.

  • Enzyme Addition: Add a predetermined amount of E. coli DNA gyrase enzyme to all tubes except the negative control.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 90V) for 90 minutes.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: Compare the bands in the inhibitor-treated lanes to the controls. A potent inhibitor will prevent the conversion of relaxed plasmid (slower migrating) to the supercoiled form (faster migrating). The IC₅₀ can be estimated by densitometry.

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.[7]

Step-by-Step Methodology:

  • Compound Preparation: Perform a two-fold serial dilution of the indazole derivative in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Section 3: Indazole Derivatives as Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of all modern medicines. While less common than kinase inhibition, indazole derivatives have also been developed as potent and selective modulators of GPCRs, such as agonists for the β₃-adrenergic receptor (β₃-AR), which is a target for overactive bladder treatment.

Core Mechanism of Action: Receptor Agonism

As agonists, these indazole derivatives bind to the orthosteric or an allosteric site on the GPCR, stabilizing a conformational state of the receptor that promotes its coupling to intracellular G-proteins (typically Gs for the β₃-AR).

Causality of Action: This receptor-G protein coupling initiates a downstream signaling cascade. For the β₃-AR, Gs activation leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various cellular substrates that ultimately result in smooth muscle relaxation. The specificity of the indazole derivative for the β₃-AR over other adrenoceptors (e.g., β₁ and β₂), which are prevalent in the heart and lungs, is critical for avoiding cardiovascular side effects. This selectivity is achieved through SAR studies that optimize the molecule's fit into the unique binding pocket of the β₃-AR.[6]

Experimental Protocols for Characterization

This assay measures the affinity of a test compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly overexpressing the human β₃-AR.

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-L-748,337) and increasing concentrations of the unlabeled indazole test compound.

  • Incubation & Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the mixture through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the affinity of the test compound. Plot the data to determine the Ki (inhibitory constant), which reflects the compound's binding affinity.

This assay quantifies the functional consequence of receptor activation by measuring the production of the second messenger, cAMP.[1]

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human β₃-AR.

  • Cell Treatment: Plate the cells and treat them with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by serial dilutions of the indazole test compound or a known agonist (positive control).

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to elicit 50% of the maximal response) and the Emax (maximal effect).

Section 4: Indazole Derivatives as Hepcidin Production Inhibitors

Hepcidin is the master regulator of systemic iron homeostasis.[17] Its overproduction during chronic inflammation leads to iron sequestration and anemia of chronic disease (ACD).[18] Therefore, inhibiting hepcidin production is a promising therapeutic strategy.

Core Mechanism of Action: Modulation of BMP/SMAD Signaling

Hepcidin expression in hepatocytes is primarily regulated by the Bone Morphogenetic Protein (BMP) signaling pathway.[19] Specifically, BMP6 binding to its receptors activates the phosphorylation of SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to induce hepcidin gene (HAMP) transcription.[17] Indazole derivatives can inhibit this process, although the exact molecular target within the pathway can vary.

Experimental Protocols for Characterization

Step-by-Step Methodology:

  • Cell Culture: Culture human hepatoma cells (e.g., HepG2) or primary human hepatocytes.

  • Stimulation and Treatment: Treat the cells with a known hepcidin inducer, such as BMP6 or the inflammatory cytokine Interleukin-6 (IL-6).[17] Concurrently, treat with various concentrations of the indazole test compound.

  • Incubation: Incubate for 6-24 hours.

  • RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the HAMP gene. Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • Analysis: A dose-dependent reduction in HAMP mRNA levels in the presence of the inducer indicates inhibitory activity.

Conclusion and Future Prospects

The indazole scaffold is a cornerstone of modern medicinal chemistry, giving rise to derivatives that can be precisely tailored to interact with a diverse range of high-value therapeutic targets. This guide has detailed the core mechanisms of action for four major classes of indazole derivatives: protein kinase inhibitors, bacterial DNA gyrase inhibitors, GPCR modulators, and hepcidin production inhibitors. For each class, we have not only described the mechanism but also provided the rationale and detailed protocols for the key experiments required to validate these activities.

The starting scaffold, (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride, provides an excellent platform for the generation of new chemical entities. By applying the principles of rational drug design and the robust experimental workflows outlined herein, researchers can continue to exploit the versatility of the indazole nucleus. Future efforts will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects, enhancing pharmacokinetic properties for better oral bioavailability, and exploring novel combinations of indazole-based drugs to overcome therapeutic resistance. The continued exploration of this privileged scaffold promises to yield the next generation of innovative medicines for a wide spectrum of human diseases.

References

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  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs Website. [Link]

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  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis Website. [Link]

  • Lai, W., et al. (2022). Paper-Based Fluidic Sensing Platforms for β-Adrenergic Agonist Residue Point-of-Care Testing. MDPI. [Link]

  • Alonso-Gil, S., et al. (2023). Discovering Potent and Diverse Agonists for the β2-Adrenergic Receptor via Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • BPS Bioscience. (2021). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Website. [Link]

  • Wang, Z., et al. (2018). Quantitative detection of β2-adrenergic agonists using fluorescence quenching by immunochromatographic assay. Analytical Methods. [Link]

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  • Hiasa, H., et al. (2021). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Molecules. [Link]

  • Poli, M., et al. (2018). Hepcidin Therapeutics. MDPI. [Link]

  • Theurl, I., et al. (2011). Pharmacologic inhibition of hepcidin expression reverses anemia of chronic inflammation in rats. Blood. [Link]

  • Vesel, N., et al. (2020). Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. MDPI. [Link]

  • Hiasa, H., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science. [Link]

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  • Papanikolaou, G., et al. (2009). A Novel Immunological Assay for Hepcidin Quantification in Human Serum. PLOS ONE. [Link]

  • Gulec, S., et al. (2014). Manipulation of the hepcidin pathway for therapeutic purposes. Haematologica. [Link]

  • Arezes, J., et al. (2018). Erythroferrone inhibits the induction of hepcidin by BMP6. Blood. [Link]

  • Appchem. (2-Methylindazol-4-yl)methanamine hydrochloride. Appchem Website. [Link]

  • Asati, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

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Foundational

Receptor Binding Affinity of (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride: A Technical Guide to Profiling Privileged Pharmacophores

An in-depth technical guide to the biophysical characterization and receptor binding mechanics of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (CAS: 1788054-80-7)[1]. Executive Summary In Fragment-Based Drug Disco...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the biophysical characterization and receptor binding mechanics of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (CAS: 1788054-80-7)[1].

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of starting pharmacophores dictates the trajectory of lead optimization. (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride is a highly versatile building block[2]. The 2H-indazole core acts as a bioisostere of indole, representing a privileged scaffold with a stable 10 π-electron aromatic system[3]. When incorporated into larger molecular frameworks, this fragment demonstrates profound binding affinity across multiple target classes, most notably kinases, monoamine oxidases (MAO), and G-protein coupled receptors (GPCRs)[3][4][5].

This whitepaper details the structural rationale behind its binding mechanics and provides validated biophysical protocols for quantifying its receptor binding affinity.

Structural Rationale & Binding Mechanics

As a Senior Application Scientist, I approach ligand-receptor interactions not merely as structural fits, but as thermodynamic and electrostatic systems. The efficacy of this specific molecule relies on two distinct structural domains:

The 2-Methyl-2H-indazole Core (The Anchor)

Indazoles are foundational to numerous FDA-approved kinase inhibitors (e.g., pazopanib, axitinib)[3]. The 2-methyl-2H-indazole tautomer specifically alters the electron density and hydrogen-bonding vector compared to its 1H counterpart. In the ATP-binding pocket of kinases, this core functions as a highly efficient hinge binder . For example, in LRRK2 kinase, the N-1 atom of the indazole acts as a hydrogen bond donor to the backbone carbonyl of Glu1948, while the N-2 atom accepts a hydrogen bond from the amide nitrogen of Ala1950[6].

The 4-Methanamine Vector (The Modulator)

The primary amine at the 4-position (stabilized as a hydrochloride salt) provides a highly polar, ionizable vector. While synthetically used as a handle for amide coupling or reductive amination[7], in its fragment state, this protonated amine ( -NH3+​ ) projects outward from hydrophobic pockets into solvent-exposed regions. Here, it can form critical salt bridges with acidic residues (Asp/Glu) or engage in water-mediated hydrogen bonding networks, significantly enhancing the residence time ( 1/koff​ ) of the ligand.

Pathway Ligand (2-Methyl-2H-indazol-4-yl) methanamine Core 2-Methyl-2H-indazole Core (Hydrophobic & Aromatic) Ligand->Core Amine 4-Methanamine Vector (Polar & Ionizable) Ligand->Amine Hinge Kinase Hinge Region (ATP Binding Site) Core->Hinge N1/N2 H-Bonding Solvent Solvent-Exposed Pocket (Salt Bridges / H-Bonds) Amine->Solvent NH3+ Electrostatics

Mechanistic binding model of the indazole-methanamine pharmacophore within a kinase ATP-binding site.

Target Class Profiling & Quantitative Data

When evaluating the binding affinity ( Kd​ , Ki​ , or IC50​ ) of molecules containing the 2-methyl-2H-indazole-4-methanamine substructure, distinct interaction paradigms emerge across different protein families.

Table 1: Representative Binding Parameters for 2-Methyl-2H-indazole Scaffolds
Target ClassRepresentative TargetBinding ModalityTypical Affinity ( Kd​ / Ki​ )Primary Interaction Residues
Kinases LRRK2 / JAKHinge-binding (ATP site)0.1 - 50 nMGlu1948, Ala1950 (LRRK2)[6]
Oxidoreductases MAO-BHydrophobic cavity0.3 - 10 nMFAD cofactor proximity[4]
Epigenetic Readers BRDT (BD2)ZA channel / WPF shelf50 - 500 nMPro293, Met343[8]
GPCRs 5-HT ReceptorsOrthosteric site10 - 100 nMAsp111 (Salt bridge)[5]

Note: Affinities represent optimized lead compounds incorporating the fragment.

Experimental Protocols for Affinity Profiling

To accurately determine the binding affinity of this fragment, standard biochemical assays are insufficient due to the low molecular weight and rapid off-rates typical of fragments. We must employ orthogonal biophysical techniques. The following protocols are designed as self-validating systems .

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates to calculate Kd​ .

Causality Check: Why not immobilize the fragment? Because covalent amine coupling (via EDC/NHS) would consume the 4-methanamine vector, destroying its native binding properties. We must immobilize the target receptor.

  • Target Immobilization (Ni-NTA Capture):

    • Use a Series S Sensor Chip NTA.

    • Rationale: Covalent coupling of the receptor can occlude the active site. Capturing a His-tagged kinase via Ni-NTA ensures uniform, active-site-out orientation.

  • Buffer Preparation & DMSO Calibration:

    • Prepare running buffer: 1x PBS, 0.05% Tween-20, 5% DMSO.

    • Rationale: Indazole fragments require organic co-solvents for solubility. Because DMSO has a high refractive index, even a 0.1% mismatch between the running buffer and the sample will cause a massive bulk shift artifact. Run a strict DMSO calibration curve (4.5% to 5.5%) prior to sample injection to mathematically correct for this.

  • Analyte Titration:

    • Dissolve the compound in 100% DMSO, then dilute into the running buffer to a top concentration of 100 µM.

    • Perform multi-cycle kinetics using a 2-fold dilution series (3.125 µM to 100 µM). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration:

    • Inject 350 mM EDTA to strip the Ni-NTA surface, followed by 500 µM NiCl2​ to recharge it.

    • Rationale: This self-validating cycle ensures fresh, fully active protein is captured for every single interaction, completely eliminating baseline drift caused by denatured targets over time.

Workflow Prep Ligand Prep (DMSO Solubilization) Immobilize Target Capture (Ni-NTA Orientation) Prep->Immobilize Titration Analyte Titration (Multi-cycle Kinetics) Immobilize->Titration Analysis Data Analysis (1:1 Langmuir Model) Titration->Analysis

Surface Plasmon Resonance (SPR) workflow optimized for low-molecular-weight fragment screening.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the thermodynamic drivers of binding (Enthalpy ΔH vs. Entropy ΔS ).

Causality Check: Indazole hinge binding is typically enthalpy-driven due to the strong directional hydrogen bonds at N1/N2[6]. ITC will validate if the binding is specific (enthalpic) or non-specific hydrophobic aggregation (entropic).

  • Extensive Dialysis (Critical Step):

    • Dialyze the target receptor overnight against the exact buffer used to dissolve the fragment.

    • Rationale: ITC measures minute heat changes (microcalories). Any buffer mismatch (e.g., pH or salt gradient) will generate a massive heat of dilution upon injection, completely masking the binding enthalpy.

  • Titration Execution:

    • Load the syringe with 1 mM of the indazole-methanamine fragment. Load the sample cell with 50 µM of the target protein.

    • Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Data Fitting:

    • Integrate the heat peaks and fit the isotherm to an independent (1:1) binding model to extract Kd​ , ΔH , and −TΔS .

Conclusion

(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride is a highly privileged pharmacophore. Its rigid aromatic core provides predictable, enthalpy-driven hinge-binding capabilities, while its primary amine vector offers both a synthetic handle for library generation and a functional moiety for solvent-exposed electrostatic interactions. By employing rigorous, orientation-specific biophysical assays like SPR and ITC, researchers can accurately quantify its binding kinetics and thermodynamics, accelerating the hit-to-lead optimization process.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride

Introduction & Mechanistic Rationale The 2H-indazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized to impart favorable physicochemical properties and specific binding geometr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2H-indazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized to impart favorable physicochemical properties and specific binding geometries in targeted therapeutics, such as CDK6 degraders 1 and IL4I1 inhibitors [[2]](). The synthesis of the specific building block, (2-methyl-2H-indazol-4-yl)methanamine hydrochloride, requires a carefully orchestrated three-step sequence. As a self-validating protocol, each step is designed not only to drive the reaction forward but to preemptively mitigate known side reactions.

Mechanistic Insights & Reaction Design:

  • Regioselective N-Methylation (Thermodynamic vs. Kinetic Control): Indazoles possess two nucleophilic nitrogen atoms (N1 and N2). Under standard basic conditions (e.g., K₂CO₃), the intermediate indazolyl anion delocalizes its negative charge across both nitrogens. Consequently, alkylation with methyl iodide yields a mixture of 1-methyl-1H and 2-methyl-2H regioisomers [[3]](). Chromatographic separation is strictly required to isolate the desired N2-isomer, which typically exhibits higher polarity and elutes second.

  • Palladium-Catalyzed Cyanation (Preventing Catalyst Poisoning): Converting the aryl bromide to a nitrile is achieved via a cross-coupling reaction. Zinc cyanide (Zn(CN)₂) is specifically selected over sodium or potassium cyanide. Highly soluble cyanide salts rapidly saturate the solution with CN⁻ ions, which strongly coordinate to the palladium center, forming inactive [Pd(CN)₄]²⁻ complexes and poisoning the catalyst [[4]](). Zn(CN)₂ has low solubility in organic solvents, ensuring a slow, controlled release of cyanide that matches the rate of the catalytic cycle's transmetalation step [[5]]().

  • Nitrile Reduction to Primary Amine (Chemoselectivity): Catalytic hydrogenation of nitriles often yields secondary amines as undesired byproducts due to the nucleophilic attack of the newly formed primary amine on the intermediate imine. Conducting the reduction in an acidic medium (methanolic HCl) immediately protonates the primary amine upon formation, completely suppressing dimerization and directly yielding the stable hydrochloride salt.

Synthetic Workflow

SynthesisWorkflow SM 4-Bromo-1H-indazole (Starting Material) Step1 Step 1: N-Methylation (MeI, K2CO3, DMF) SM->Step1 Isomer1 4-Bromo-1-methyl-1H-indazole (N1 Isomer - Byproduct) Step1->Isomer1 Regioisomer A Isomer2 4-Bromo-2-methyl-2H-indazole (N2 Isomer - Intermediate) Step1->Isomer2 Regioisomer B Step2 Step 2: Cyanation (Zn(CN)2, Pd(PPh3)4, DMF) Isomer2->Step2 Nitrile 2-Methyl-2H-indazole-4-carbonitrile (Intermediate) Step2->Nitrile Cross-Coupling Step3 Step 3: Hydrogenation (H2, Pd/C, MeOH/HCl) Nitrile->Step3 Product (2-Methyl-2H-indazol-4-yl) methanamine HCl (Target Product) Step3->Product Reduction & Salt Formation

Fig 1: Three-step synthetic workflow for (2-Methyl-2H-indazol-4-yl)methanamine HCl.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-methyl-2H-indazole

Objective: N-methylation of the indazole core and isolation of the N2-regioisomer.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂), dissolve 4-bromo-1H-indazole (10.0 g, 50.7 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous K₂CO₃ (10.5 g, 76.1 mmol, 1.5 eq) and stir the suspension at 0 °C for 15 minutes to initiate deprotonation.

  • Alkylation: Add methyl iodide (3.8 mL, 60.9 mmol, 1.2 eq) dropwise over 10 minutes. Allow the reaction mixture to naturally warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by pouring it into ice water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude mixture contains both N1 and N2 isomers 3. Purify via silica gel flash chromatography using a gradient of 10% to 40% EtOAc in Hexanes. The N1-isomer (4-bromo-1-methyl-1H-indazole) elutes first. The desired N2-isomer (4-bromo-2-methyl-2H-indazole) elutes second. Isolate as a pale yellow solid.

Step 2: Synthesis of 2-Methyl-2H-indazole-4-carbonitrile

Objective: Palladium-catalyzed cyanation of the aryl bromide.

  • Reaction Setup: To a Schlenk flask, add 4-bromo-2-methyl-2H-indazole (5.0 g, 23.7 mmol), Zn(CN)₂ (1.67 g, 14.2 mmol, 0.6 eq), and Pd(PPh₃)₄ (1.37 g, 1.18 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed DMF (50 mL).

  • Heating: Heat the mixture to 100 °C and stir for 4 hours. Monitor reaction completion via LC-MS.

  • Workup (Critical Step): Cool to room temperature. Quench the reaction with 2M aqueous NH₄OH (50 mL) and stir vigorously for 30 minutes. Rationale: Ammonia complexes the zinc ions, preventing the formation of intractable emulsions during the subsequent extraction phase.

  • Extraction: Extract with EtOAc (3 × 75 mL). Wash the organics with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (20% to 50% EtOAc in Hexanes) to afford the pure nitrile intermediate.

Step 3: Synthesis of (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride

Objective: Reduction of the nitrile to the primary amine hydrochloride salt.

  • Reaction Setup: In a heavy-walled hydrogenation vessel, dissolve 2-methyl-2H-indazole-4-carbonitrile (3.0 g, 19.1 mmol) in Methanol (60 mL).

  • Acidification: Add concentrated aqueous HCl (37%, 2.4 mL, ~28.6 mmol, 1.5 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (0.3 g, 10 wt%) under a steady stream of N₂ to prevent ignition of the methanol vapor.

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas. Pressurize to 50 psi and agitate on a Parr shaker at room temperature for 16 hours.

  • Workup: Vent the H₂ gas safely and purge the vessel with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst, washing the filter cake thoroughly with additional MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid. Triturate the solid with anhydrous Diethyl Ether (50 mL), filter, and dry under high vacuum to afford the pure hydrochloride salt as a white to off-white powder.

Quantitative Data & Yield Analysis

StepTransformationReagents & CatalystConditionsIsolated YieldExpected Purity (HPLC)
1 N-MethylationMeI, K₂CO₃, DMF12 h, 25 °C38 - 42% (N2 Isomer)>98%
2 CyanationZn(CN)₂, Pd(PPh₃)₄, DMF4 h, 100 °C82 - 88%>95%
3 Nitrile ReductionH₂ (50 psi), Pd/C, MeOH/HCl16 h, 25 °C90 - 95%>99%

Analytical Note: For the final product, LC-MS analysis should indicate an [M+H]⁺ peak at m/z 162.1 corresponding to the free base (C₉H₁₁N₃). ¹H NMR (400 MHz, DMSO-d₆) will display a characteristic singlet for the N2-methyl group at ~δ 4.15 ppm, and a broad exchangeable signal for the ammonium protons (-NH₃⁺) at ~δ 8.50 ppm.

References

  • 1 Title: Selective CDK6 Degradation via the KLHDC2 E3 Ubiquitin Ligase | Source: ACS Publications

  • 2 Title: WO2023278222A1 - Il4i1 inhibitors and methods of use | Source: Google Patents

  • 4 Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides | Source: NIH

  • 5 Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Source: Organic Letters

  • 3 Title: Process-Related Impurities of Pazopanib | Source: ACS Publications

Sources

Application

Application Note: Preparation and Handling of (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride Stock Solutions for Cell Culture

Executive Summary & Compound Profile (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride is a specialized heterocyclic building block and bioactive intermediate. Preparing accurate, stable, and sterile stock solutions of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profile

(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride is a specialized heterocyclic building block and bioactive intermediate. Preparing accurate, stable, and sterile stock solutions of this compound is a critical first step for in vitro cell culture assays. This application note provides a comprehensive, self-validating methodology for formulating both organic (DMSO) and aqueous stock solutions, ensuring maximum bioavailability and reproducibility in pharmacological screening.

Physicochemical Properties
PropertySpecification
Chemical Name (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride
CAS Number 1788054-80-7[1]
Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
Salt Form Hydrochloride (HCl)
Primary Solvents Anhydrous DMSO, Milli-Q Water

Scientific Grounding: Causality in Experimental Choices

As a best practice in drug development, understanding the physical chemistry of your compound dictates how it should be handled. Do not treat solvent selection as an arbitrary choice; it is a fundamental determinant of assay success.

  • Thermodynamic Solubility & The Hydrochloride Salt: The free base of this indazole derivative is lipophilic and prone to oxidative degradation. By utilizing the hydrochloride salt, the primary amine is protonated. This drastically increases thermodynamic solubility in polar solvents via ion-dipole interactions and protects the molecule from oxidation.

  • Mitigating pH Shock in In Vitro Assays: Because the compound is a primary amine, its conjugate acid has a pKa analogous to benzylamine (pKa ~9.33)[2] (). Dissolving high concentrations (>10 mM) of an amine hydrochloride salt in unbuffered water will release protons, significantly lowering the pH of the solution[3] (). If applied directly to cell cultures, this localized acidic shock can induce off-target cytotoxicity. Therefore, aqueous stocks must be diluted into heavily buffered media (e.g., containing HEPES or sodium bicarbonate).

  • Storage & Stability: Repeated freeze-thaw cycles introduce atmospheric moisture (condensation), leading to localized hydrolysis or precipitation. Stock solutions should be aliquoted into single-use vials and stored at -80°C for up to 6 months, or -20°C for 1 month[4] ().

Workflow Decision Matrix

Use the following decision tree to determine the optimal solvent pathway based on your downstream cell culture requirements.

Workflow Start Solid Compound (2-Methyl-2H-indazol-4-yl)methanamine HCl Weigh Equilibrate to Room Temp & Weigh Start->Weigh Decision Select Solvent System Weigh->Decision DMSO Anhydrous DMSO (High Conc. / Long-term) Decision->DMSO Organic Pathway Water Milli-Q Water (DMSO-sensitive assays) Decision->Water Aqueous Pathway VortexDMSO Vortex & Sonicate (Yields clear 100 mM solution) DMSO->VortexDMSO VortexWater Vortex & Sonicate (Yields clear 50 mM solution) Water->VortexWater Aliquots Aliquoting (Single-use vials to avoid freeze-thaw) VortexDMSO->Aliquots Use sterile DMSO Filter Filter Sterilization (0.22 µm PES/PTFE) VortexWater->Filter Filter->Aliquots Storage Storage (-20°C for 1 mo / -80°C for 6 mo) Aliquots->Storage

Fig 1: Workflow for preparing and storing (2-Methyl-2H-indazol-4-yl)methanamine HCl stock solutions.

Quantitative Data: Reconstitution Volumes

To eliminate calculation errors at the bench, use the following validated reconstitution table. Volumes are calculated based on the molecular weight of the hydrochloride salt (197.66 g/mol ).

Target ConcentrationVolume of Solvent to add to 1 mg Volume of Solvent to add to 5 mg Volume of Solvent to add to 10 mg
100 mM (Max DMSO)50.6 µL253.0 µL505.9 µL
50 mM (Max Aqueous)101.2 µL505.9 µL1.01 mL
10 mM 505.9 µL2.53 mL5.06 mL
1 mM 5.06 mL25.30 mL50.59 mL

Step-by-Step Experimental Protocols

Protocol A: Preparation of 100 mM Anhydrous DMSO Stock

Use this protocol for standard pharmacological screening where final assay DMSO concentrations will be ≤0.1% v/v.

  • Equilibration: Allow the sealed vial of solid compound to equilibrate to room temperature for at least 30 minutes before opening. Causality: Prevents atmospheric moisture from condensing on the hygroscopic hydrochloride salt.

  • Reconstitution: Add the precise volume of sterile, anhydrous DMSO (e.g., 505.9 µL for 10 mg) directly to the vial.

  • Dissolution & Visual Validation: Vortex for 30 seconds. Hold the vial against a light source. The solution must be 100% optically clear. If micro-particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.

  • Aliquoting: Divide the stock into 10 µL or 20 µL single-use aliquots in sterile, tightly capped microcentrifuge tubes.

  • Storage: Transfer immediately to -80°C.

Protocol B: Preparation of 50 mM Aqueous Stock & Sterilization

Use this protocol for primary cells or sensitive assays where DMSO toxicity is a limiting factor.

  • Reconstitution: Add Milli-Q water (e.g., 1.01 mL for 10 mg) to the equilibrated solid compound. Vortex vigorously.

  • Sterilization & Validation: Draw the solution into a sterile syringe. Attach a 0.22 µm Polyethersulfone (PES) or Polytetrafluoroethylene (PTFE) syringe filter. Expel the solution into a sterile tube inside a biosafety cabinet. Validation Check: The filter should not clog; high resistance indicates incomplete dissolution. Do not force the plunger.

  • Aliquoting: Dispense into single-use aliquots and store at -80°C.

Protocol C: Serial Dilution for Cell Culture Assays

Self-validating workflow to prevent compound precipitation and pH shock.

  • Intermediate Dilution: Thaw a 100 mM DMSO stock aliquot. Dilute it 1:100 in sterile PBS or unsupplemented base media to create a 1 mM intermediate stock. Mix immediately to prevent localized precipitation.

  • Buffer Check: Ensure your final cell culture medium contains a buffering agent (e.g., 25 mM HEPES or standard bicarbonate under 5% CO2) to neutralize the acidic shift caused by the amine hydrochloride.

  • Final Treatment: Dilute the 1 mM intermediate stock 1:100 into the buffered culture medium to achieve a final working concentration of 10 µM. Validation Check: The final DMSO concentration is now 0.01%, well below the toxicity threshold for most mammalian cell lines.

Troubleshooting & Best Practices

  • Precipitation Upon Dilution: If the compound crashes out of solution when added to the culture media, it is likely due to a rapid shift in polarity. Always perform an intermediate dilution (Protocol C, Step 1) rather than spiking 100 mM DMSO stock directly into 10 mL of aqueous media.

  • Media Color Change (Phenol Red): If adding the aqueous stock directly to media causes the phenol red to turn yellow (acidic), the buffering capacity of the media has been exceeded. Pre-neutralize the aqueous stock with a micro-titration of 0.1 N NaOH, or increase the HEPES concentration in the media.

References

  • PubChem. "Benzylamine | C6H5CH2NH2 | CID 7504". National Institutes of Health (NIH). Available at:[Link]

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". MDPI Pharmaceuticals. Available at:[Link]

Sources

Method

(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride as a building block in drug discovery

Application Notes & Protocols: (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride A Versatile Building Block for Modern Drug Discovery Introduction: The Strategic Value of the Indazole Scaffold The indazole nucleus is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride

A Versatile Building Block for Modern Drug Discovery

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a prominent heterocyclic framework in medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its structural features, including the ability to act as a bioisostere of indole and engage in critical hydrogen bonding and π-stacking interactions, make it a valuable component in designing molecules that interact with a wide array of biological targets.[2]

Indazole-containing drugs like the anti-inflammatory agent Bendazac, the multi-targeted tyrosine kinase inhibitor Pazopanib, and the potent PARP inhibitor Niraparib highlight the scaffold's therapeutic versatility.[1][3] While the 1H-indazole tautomer is more common, the 2H-indazole isomer offers a distinct structural and electronic profile, providing medicinal chemists with alternative vectors for substitution and unique opportunities for optimizing drug-target interactions.[1]

This application note provides a detailed guide for researchers on the use of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (1) , a key building block that combines the desirable 2H-indazole core with a reactive primary amine. We will explore its properties, strategic applications, and provide detailed protocols for its incorporation into novel molecular entities, with a focus on its role in synthesizing structures analogous to proven therapeutic agents like PARP inhibitors.

Physicochemical Properties and Handling

Proper handling and storage are critical for ensuring the integrity and reactivity of the building block. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

PropertyValueReference
Chemical Name (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride[4]
CAS Number 1788054-80-7[4]
Molecular Formula C₉H₁₂ClN₃[4][5]
Molecular Weight 197.67 g/mol [4][5]
Purity Typically ≥95.0%[5][6]
Appearance Solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety Information: The compound is associated with the following hazard statements, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used at all times.

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Core Synthetic Applications: Harnessing the Primary Amine

The primary aminomethyl group at the C4 position is the key reactive handle on this building block, allowing for its facile incorporation into larger molecules through a variety of robust and well-established chemical transformations.

Application 1: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry. The resulting amide group is a key structural feature in many drugs, acting as a stable linker and a hydrogen bond donor/acceptor.

Rationale: Coupling compound 1 with various carboxylic acids allows for the rapid generation of diverse libraries of compounds. This strategy is central to structure-activity relationship (SAR) studies, enabling chemists to probe the binding pocket of a target protein by systematically modifying the R-group of the carboxylic acid.

This protocol describes a general procedure for the coupling of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (1) with a generic carboxylic acid (2) .

Materials:

  • (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (1)

  • Carboxylic acid of interest (2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (2) (1.1 equivalents).

  • Dissolve the acid in a minimal amount of anhydrous DMF.

  • Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, suspend (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (1) (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the suspension of 1 to neutralize the hydrochloride salt and provide the basic conditions needed for the coupling. Stir until the solid dissolves.

  • Add the solution of the free amine to the pre-activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired amide (3) .

G cluster_reactants Reactants & Reagents cluster_process Process Amine (2-Methyl-2H-indazol-4-yl)methanamine HCl (1) Neutralization 2. Neutralize Amine (1) with DIPEA Amine->Neutralization Acid Carboxylic Acid (2) Activation 1. Activate Acid (2) with HATU in DMF Acid->Activation HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Neutralization Coupling 3. Combine activated acid and free amine Activation->Coupling Neutralization->Coupling Workup 4. Aqueous Workup & Extraction Coupling->Workup Purification 5. Column Chromatography Workup->Purification Product Final Amide Product (3) Purification->Product G cluster_cell BRCA-Deficient Cancer Cell cluster_parp PARP-mediated Repair (Blocked) cluster_hr Homologous Recombination (Defective) DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme Stalled_Fork Stalled_Fork DNA_Damage->Stalled_Fork During S-Phase PARPi PARP Inhibitor (e.g., Niraparib) PARPi->PARP Inhibits HR_Repair BRCA1/2-mediated DSB Repair Stalled_Fork->HR_Repair Requires Cell_Death Apoptosis / Cell Death HR_Repair->Cell_Death Fails to repair, leading to

Sources

Application

Application Note: Utilizing (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride in Fragment-Based Kinase Inhibitor Discovery

Introduction & Structural Rationale In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient methodology for generating novel chemical matter. (2-Methyl-2H-indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient methodology for generating novel chemical matter. (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (CAS: 1788054-80-7) is a high-value chemical building block uniquely suited for this approach[1].

The structural rationale for deploying this fragment is two-fold:

  • The Indazole Core (Hinge Binder): Indazole moieties are privileged scaffolds in kinase inhibitor design. They act as robust "hinge binders," forming critical bidentate hydrogen bonds with the backbone residues (e.g., Cys694 in FLT3 or Cys797 in EGFR) within the ATP-binding pocket of target kinases[2][3].

  • The Methanamine Vector: The primary amine at the 4-position serves as a versatile synthetic handle. It allows for rapid fragment elaboration via amide coupling, urea formation, or reductive amination, enabling the fragment to grow outward into the kinase's deep hydrophobic pockets or solvent-exposed regions.

Physicochemical Properties
PropertyValue
Chemical Name (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride
CAS Number 1788054-80-7
Molecular Weight 197.67 g/mol
Formula C9H12ClN3
Purity ≥95.0%

Experimental Workflow

The following diagram illustrates the self-validating FBDD workflow, moving from biophysical fragment screening to biochemical efficacy testing.

G A Fragment Library (Indazole Core) B Primary Screen (SPR Kinetics) A->B Identify Binders C Structural Biology (X-ray/NMR) B->C Confirm Pose D Hit-to-Lead (Methanamine Functionalization) C->D Rational Design E Biochemical Assay (TR-FRET IC50) D->E Efficacy Testing E->D SAR Loop

Figure 1: Fragment-Based Drug Discovery (FBDD) workflow leveraging indazole fragments.

Protocol 1: Biophysical Screening via Surface Plasmon Resonance (SPR)

To validate the binding of the unmodified (2-Methyl-2H-indazol-4-yl)methanamine fragment to a target kinase, SPR is the gold standard.

Expertise & Causality: Fragments typically exhibit weak binding affinities ( KD​ in the μ M to mM range). To detect these low-response signals, high-density target immobilization is required. Furthermore, fragments are screened at high concentrations (e.g., 100-500 μ M), necessitating high DMSO concentrations (up to 5%). Because DMSO significantly alters the refractive index of the running buffer, a rigorous DMSO calibration curve is mandatory to prevent false-positive bulk shifts[4].

Step-by-Step Methodology
  • Sensor Chip Preparation: Use a Series S Sensor Chip SA (Streptavidin). Rationale: Biotin-streptavidin capture ensures uniform, directional immobilization of the biotinylated target kinase, preserving the integrity of the ATP-binding site compared to random amine coupling.

  • Target Immobilization: Inject biotinylated kinase (e.g., FLT3 or EGFR) at 10 μ g/mL in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) until a high density of ~3000-5000 Response Units (RU) is achieved.

  • DMSO Calibration: Prepare a 6-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in running buffer. Inject prior to the fragment samples to build a solvent correction curve.

  • Fragment Preparation: Dissolve (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride in 100% DMSO to a 10 mM stock. Dilute into running buffer to create a concentration series (12.5, 25, 50, 100, 200, and 400 μ M) with a final matched DMSO concentration of 5.0%.

  • Injection & Measurement: Inject the fragment series over the active and reference flow cells at a high flow rate (50 μ L/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Double-reference the data (subtracting reference flow cell and blank buffer injections). Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the KD​ [4].

Protocol 2: Biochemical Evaluation via TR-FRET Assay

Once the fragment is elaborated into a lead compound using the methanamine handle, its inhibitory potency ( IC50​ ) must be quantified. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen format).

Expertise & Causality: Traditional biochemical assays suffer from compound autofluorescence, a common issue with aromatic indazole derivatives. TR-FRET mitigates this by introducing a time delay (e.g., 100 μ s) between excitation and emission measurement. This allows short-lived background fluorescence to decay, isolating the long-lived FRET signal from the Lanthanide donor (Terbium) to the acceptor (Fluorescein), yielding a superior signal-to-noise ratio[5][6].

Step-by-Step Methodology
  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the elaborated indazole inhibitor in 100% DMSO (10-point curve), then dilute 1:100 in Kinase Buffer to achieve a 1% final assay DMSO concentration.

  • Kinase Reaction: In a low-volume 384-well black plate, combine:

    • 2.5 μ L of the inhibitor dilution.

    • 5.0 μ L of the target kinase (e.g., 2 nM final concentration).

    • Incubate for 15 minutes at room temperature to allow the hinge-binder to equilibrate in the ATP pocket.

  • Reaction Initiation: Add 2.5 μ L of a mixture containing ATP (at the target's Km​ ) and Fluorescein-labeled peptide substrate (400 nM final). Incubate for 60 minutes at room temperature[5].

  • Quench & Detection: Stop the reaction by adding 10 μ L of TR-FRET Dilution Buffer containing 20 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM Terbium-labeled phospho-specific antibody[6].

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm and measure emission at 490 nm (Terbium) and 520 nm (Fluorescein).

  • Data Analysis: Calculate the Emission Ratio (520 nm / 490 nm). Plot the ratio against the log of the inhibitor concentration to determine the IC50​ using a 4-parameter logistic fit.

Expected Data Presentation

The table below summarizes the expected progression from the raw (2-Methyl-2H-indazol-4-yl)methanamine fragment to a fully elaborated lead compound, demonstrating the self-validating nature of combining SPR and TR-FRET.

Compound StageTarget KinaseSPR KD​ ( μ M)TR-FRET IC50​ (nM)Ligand Efficiency (LE)*
Raw Fragment (CAS 1788054-80-7)FLT3145.0> 10,0000.34
Elaborated Lead (Amide Derivative)FLT30.02518.50.39

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value >0.3 is generally required for a viable drug candidate.

Sources

Method

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Strategies for the Functionalization of the (2-Methyl-2H-indazol-4-yl)methanamine Scaffold

Abstract The indazole nucleus is a cornerstone scaffold in modern medicinal chemistry, integral to numerous therapeutic agents.[1] This guide provides detailed protocols and expert insights for the functionalization of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole nucleus is a cornerstone scaffold in modern medicinal chemistry, integral to numerous therapeutic agents.[1] This guide provides detailed protocols and expert insights for the functionalization of the (2-Methyl-2H-indazol-4-yl)methanamine core structure through palladium-catalyzed cross-coupling reactions. Recognizing that direct C-H functionalization can be challenging, we focus on robust and widely applicable methods utilizing a halogenated indazole precursor. This note details the strategic necessity of amine protection, followed by step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The causality behind the selection of catalysts, ligands, and reaction conditions is thoroughly explained to empower researchers to adapt and optimize these methods for the synthesis of novel, complex indazole derivatives for drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are classified as "privileged scaffolds" in drug discovery, a testament to their ability to bind to a wide array of biological targets with high affinity.[2][3] This bicyclic heterocycle, a bioisostere of indole, is found in numerous clinically approved drugs and late-stage clinical candidates, exhibiting activities ranging from anti-cancer and anti-inflammatory to anti-HIV.[2][4] The (2-Methyl-2H-indazol-4-yl)methanamine framework represents a valuable building block, offering a defined substitution pattern and a primary amine handle for further elaboration.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, offering unparalleled efficiency and functional group tolerance.[4][5] This guide focuses on three of the most powerful transformations for derivatizing the indazole core:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds (aryl-aryl).[6]

  • Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds (aryl-amines).[7][8]

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds (aryl-alkynes).[9]

Strategic Considerations: A Precursor-Based Approach

Direct functionalization of the (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride is complicated by two primary factors: the lack of a suitable leaving group for cross-coupling and the presence of a reactive primary amine. The amine can act as a ligand, poisoning the palladium catalyst, or undergo undesired side reactions.

Therefore, a robust synthetic strategy involves the use of a halogenated precursor, typically a bromo- or iodo-indazole, and protection of the primary amine. The most common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which is stable to the basic conditions of most cross-coupling reactions and can be cleanly removed under acidic conditions.

The general workflow, outlined below, provides a validated pathway to a diverse library of functionalized indazole derivatives.

G cluster_0 Precursor Synthesis & Protection cluster_1 Cross-Coupling Diversification cluster_2 Final Product Generation A 5-Bromo-2-methyl- 2H-indazole-4-carbaldehyde B Reductive Amination A->B C 5-Bromo-(2-methyl-2H-indazol-4-yl)methanamine B->C D Amine Protection (Boc)₂O, Base C->D E tert-butyl ((5-bromo-2-methyl- 2H-indazol-4-yl)methyl)carbamate (Key Intermediate) D->E F Suzuki Coupling (Ar-B(OH)₂) E->F Pd Cat. G Buchwald-Hartwig (R¹R²NH) E->G Pd Cat. H Sonogashira (R-C≡CH) E->H Pd Cat. I Coupled Product (Boc-protected) F->I G->I H->I J Deprotection (TFA or HCl) I->J K Final Functionalized (2-Methyl-2H-indazol-4-yl)methanamine HCl J->K

Caption: General workflow for the synthesis and diversification of the target scaffold.

Protocol 1: Suzuki-Miyaura C-C Coupling

This reaction is a highly effective method for creating biaryl or heteroaryl-aryl structures by coupling an organoboron reagent with an organic halide.[5]

Catalytic Cycle

Suzuki_Cycle center Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Trans Ar-Pd(II)L₂(Ar') OxAdd->Trans RedElim Ar-Ar' Trans->RedElim Reductive Elimination RedElim->Pd0 ArX Ar-X ArX->OxAdd Oxidative Addition ArB Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(Base)]⁻ ArB->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Trans Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Objective: To couple tert-butyl ((5-bromo-2-methyl-2H-indazol-4-yl)methyl)carbamate with 4-methoxyphenylboronic acid.

Materials:

  • tert-butyl ((5-bromo-2-methyl-2H-indazol-4-yl)methyl)carbamate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl ((5-bromo-2-methyl-2H-indazol-4-yl)methyl)carbamate, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the catalyst, Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected coupled product.

Rationale: The Pd(dppf)Cl₂ catalyst is chosen for its high stability and efficacy in coupling heteroaryl bromides.[6] The aqueous base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step.

Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast range of amines.[7][8]

Catalytic Cycle

Buchwald_Hartwig_Cycle center Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd AmineCoord [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ OxAdd->AmineCoord Deprotonation Ar-Pd(II)L₂(NR¹R²) AmineCoord->Deprotonation Deprotonation RedElim Ar-NR¹R² Deprotonation->RedElim Reductive Elimination RedElim->Pd0 ArX Ar-X ArX->OxAdd Oxidative Addition Amine HNR¹R² Amine->AmineCoord Base Base (e.g., NaOᵗBu) BaseH [Base-H]⁺ Base->BaseH

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[8]

Detailed Experimental Protocol

Objective: To couple tert-butyl ((5-bromo-2-methyl-2H-indazol-4-yl)methyl)carbamate with morpholine.

Materials:

  • tert-butyl ((5-bromo-2-methyl-2H-indazol-4-yl)methyl)carbamate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under a robust inert atmosphere, add NaOtBu to a flame-dried Schlenk flask.

  • Add the catalyst Pd₂(dba)₃ and the ligand XPhos.

  • Add the substrate, tert-butyl ((5-bromo-2-methyl-2H-indazol-4-yl)methyl)carbamate.

  • Add anhydrous, degassed toluene, followed by the morpholine via syringe.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 2-8 hours).

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale: The combination of a bulky, electron-rich phosphine ligand like XPhos with a Pd(0) source is critical for promoting both the oxidative addition and the challenging reductive elimination steps.[10] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle.[11]

Protocol 3: Sonogashira C-C Coupling

The Sonogashira reaction provides a powerful and direct route to aryl alkynes by coupling a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper.[9][12]

Catalytic Cycle

Sonogashira_Cycle center Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂(C≡CR) OxAdd->Trans RedElim Ar-C≡CR Trans->RedElim Reductive Elimination RedElim->Pd0 CuX Cu(I)X CuAlkyne Cu(I)-C≡CR CuX->CuAlkyne Alkyne H-C≡CR Alkyne->CuAlkyne + Base Base Base (e.g., Et₃N) Base->CuAlkyne CuAlkyne->Trans Transmetalation

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.[12]

Detailed Experimental Protocol

Objective: To couple tert-butyl ((5-bromo-2-methyl-2H-indazol-4-yl)methyl)carbamate with ethynyltrimethylsilane.

Materials:

  • tert-butyl ((5-bromo-2-methyl-2H-indazol-4-yl)methyl)carbamate (1.0 equiv)

  • Ethynyltrimethylsilane (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N), degassed (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the substrate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with inert gas three times.

  • Add anhydrous, degassed THF and degassed triethylamine.

  • Add the ethynyltrimethylsilane via syringe.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically 2-6 hours). Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite® to remove salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The TMS group can be subsequently removed using conditions like K₂CO₃ in methanol or tetrabutylammonium fluoride (TBAF) in THF.

Rationale: This reaction uses a dual-catalyst system. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which is more reactive in the transmetalation step.[9][12] Triethylamine acts as both the base and a solvent.

Data Summary and Optimization Parameters

The following table provides representative conditions as a starting point for optimizing cross-coupling reactions on halo-indazole scaffolds. Yields are highly substrate-dependent.

Reaction TypePalladium SourceLigandBaseSolventTemp (°C)Typical Yields (%)Ref.
Suzuki-Miyaura Pd(dppf)Cl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, DME80-10070-95[5][6]
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOtBu, K₃PO₄Toluene, Dioxane90-11065-90[8][10]
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N, DIPATHF, DMF25-7075-98[9][13]

Conclusion

The functionalization of the (2-Methyl-2H-indazol-4-yl)methanamine core is readily achieved through a strategic, precursor-based approach utilizing palladium-catalyzed cross-coupling reactions. By employing a halogenated intermediate with a protected amine, researchers can reliably perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to access a wide diversity of novel chemical matter. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists in drug discovery to synthesize and explore the next generation of indazole-based therapeutics.

References

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: Molecules. URL: [Link]

  • Title: Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Source: Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Source: Anti-Cancer Agents in Medicinal Chemistry. URL: [Link]

  • Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Source: Scientific Reports (PMC). URL: [Link]

  • Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Source: ACS Medicinal Chemistry Letters (PMC). URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (PMC). URL: [Link]

  • Title: Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Source: RSC Publishing. URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Source: Molecules. URL: [Link]

  • Title: Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Source: IJSDR. URL: [Link]

  • Title: Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Source: Expert Opinion on Therapeutic Patents. URL: [Link]

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Source: MDPI. URL: [Link]

  • Title: Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. Source: IJCRT.org. URL: [Link]

  • Title: The Role of Indazole Derivatives in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Source: ResearchGate. URL: [Link]

Sources

Application

Application Notes and Protocols for (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride in Medicinal Chemistry

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its versatile structural framework, which allows for extensive functionalization and interaction with a wide array of biological targets.[1][2] Consequently, indazole derivatives have emerged as a cornerstone in the development of novel therapeutics, demonstrating a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][3][4] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[1][5]

This application note focuses on (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (CAS: 1788054-80-7), a key building block for the synthesis of potent and selective therapeutic agents.[6][7] Specifically, we will detail its application in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.

(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride: A Versatile Synthetic Intermediate

(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride is a primary amine derivative of the 2H-indazole scaffold. The methanamine group at the 4-position serves as a crucial reactive handle for further molecular elaboration, enabling its incorporation into more complex drug candidates.

PropertyValue
CAS Number 1788054-80-7
Molecular Formula C₉H₁₂ClN₃
Molecular Weight 197.67 g/mol
Appearance Off-white to white solid
Purity ≥95%

Therapeutic Target Focus: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[2][3] It is a key downstream signaling molecule for Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Upon activation, IRAK4 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines.[3][5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[2][3][4] Therefore, the development of small molecule inhibitors of IRAK4 is a highly promising therapeutic strategy.[8]

The IRAK4 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the mechanism of action for IRAK4 inhibitors.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Phosphorylation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation IKK_complex IKK Complex TRAF6->IKK_complex Activation NFkB_complex IκB-NF-κB IKK_complex->NFkB_complex Phosphorylation of IκB NFkB NF-κB NFkB_complex->NFkB Release of NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Ligand Ligand (e.g., IL-1, LPS) Ligand->TLR_IL1R Binding & Activation Inhibitor IRAK4 Inhibitor (Synthesized from (2-Methyl-2H-indazol-4-yl)methanamine HCl) Inhibitor->IRAK4 Inhibition

Caption: IRAK4 signaling cascade leading to NF-κB activation and its inhibition.

Application Protocol: Synthesis of an IRAK4 Inhibitor

This protocol describes the synthesis of a potent IRAK4 inhibitor, 2-((2-Methyl-2H-indazol-4-yl)methyl)-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,6-dihydropyrazolo[4,3-c]pyridazin-7(1H)-one , using (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride as a key intermediate. This synthesis is adapted from the procedures outlined in patent WO2022140415A1.[9]

Materials:
  • (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (Intermediate A4)

  • 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,6-dihydropyrazolo[4,3-c]pyridazin-7(1H)-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:
  • Preparation of the Free Base:

    • Dissolve (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (1.0 eq) in a suitable solvent such as DCM.

    • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and generate the free amine.

    • Stir the mixture at room temperature for 30 minutes.

    • The resulting solution containing the free amine can be used directly in the next step or can be isolated by washing with water, drying the organic layer over anhydrous Na₂SO₄, and concentrating under reduced pressure.

  • Reductive Amination:

    • To a solution of 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,6-dihydropyrazolo[4,3-c]pyridazin-7(1H)-one (1.0 eq) in DMF, add the solution of the free base of (2-Methyl-2H-indazol-4-yl)methanamine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild reducing agent suitable for the selective reduction of the intermediate imine to the desired amine without affecting other functional groups.

    • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a DCM/Methanol gradient to afford the final product, 2-((2-Methyl-2H-indazol-4-yl)methyl)-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,6-dihydropyrazolo[4,3-c]pyridazin-7(1H)-one .

Synthesis_Workflow Start (2-Methyl-2H-indazol-4-yl)methanamine HCl FreeBase Free Base Generation (TEA, DCM) Start->FreeBase ReductiveAmination Reductive Amination (NaBH(OAc)₃, DMF) FreeBase->ReductiveAmination ReactantB Pyrrolopyrimidine Precursor ReactantB->ReductiveAmination Workup Aqueous Work-up & Extraction ReductiveAmination->Workup Purification Column Chromatography Workup->Purification FinalProduct IRAK4 Inhibitor Purification->FinalProduct

Caption: Synthetic workflow for the IRAK4 inhibitor.

Protocols for Biological Evaluation

The following protocols outline methods to assess the biological activity of the synthesized IRAK4 inhibitor.

Protocol 1: In Vitro IRAK4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the direct inhibition of IRAK4 kinase activity.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized IRAK4 inhibitor

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute in assay buffer to achieve final assay concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing IRAK4 enzyme and MBP substrate in assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: Add 5 µL of ATP solution to initiate the reaction. The final ATP concentration should be close to its Km for IRAK4.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection (ADP-Glo™):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data and plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.[10]

Protocol 2: Cell-Based Assay for Inhibition of NF-κB Signaling

This assay measures the functional consequence of IRAK4 inhibition in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1) or PBMCs

  • Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β)

  • Synthesized IRAK4 inhibitor

  • Cell culture medium

  • ELISA kit for a downstream cytokine (e.g., TNF-α or IL-6)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized inhibitor or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) or IL-1β (e.g., 10 ng/mL) for 4-6 hours to induce cytokine production.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC₅₀ for the inhibition of inflammatory signaling.[11]

Conclusion

(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its utility is exemplified in the synthesis of potent IRAK4 inhibitors, which hold significant promise for the treatment of a range of inflammatory diseases and cancers. The protocols provided herein offer a framework for the synthesis and biological evaluation of such compounds, enabling researchers to further explore the therapeutic potential of novel indazole-based molecules.

References

  • Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers. [Link]

  • Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Leukemia. [Link]

  • Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PMC. [Link]

  • Full article: IRAK signaling in cancers: mechanisms, targeting, and clinical implications. Taylor & Francis Online. [Link]

  • Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. PubMed. [Link]

  • (PDF) Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. ResearchGate. [Link]

  • A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Targeting IRAK4 Disrupts Inflammatory Pathways and Delays Tumor Development in Chronic Lymphocytic Leukemia. Blood. [Link]

  • WO2022140415A1 - 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease.
  • Discovery and optimization of a potent and selective indazolamine series of IRAK4 inhibitors. PubMed. [Link]

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility of (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (CAS: 1788054-80-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (CAS: 1788054-80-7) in dimethyl sulfoxide (DMSO).

While DMSO is widely regarded as a universal solvent in drug discovery, hydrochloride salts of primary amines attached to rigid heterocyclic scaffolds present unique thermodynamic and kinetic challenges. This guide deconstructs the physical chemistry behind these solubility failures and provides self-validating, field-proven protocols to ensure your assay integrity is never compromised.

Part 1: The Mechanistic Root Causes of Solubility Failure

To troubleshoot effectively, we must first understand the causality behind why this specific compound resists dissolution in DMSO.

  • Crystal Lattice Energy vs. Solvation Energy: The hydrochloride salt of this indazole derivative forms a tight ion pair characterized by a high crystal lattice energy. DMSO is a polar aprotic solvent; while it excels at solvating cations and neutral organic molecules, its bulky methyl groups and diffuse negative charge make it notoriously poor at solvating small, hard anions like chloride. Consequently, organic salts generally exhibit significantly lower solubility in DMSO compared to their free base counterparts 1[1].

  • Moisture-Induced Polymorphism (Ostwald's Rule of Stages): DMSO is highly hygroscopic. When a dry DMSO stock absorbs atmospheric moisture, the dielectric constant of the solvent system shifts. According to Ostwald's Rule of Stages, the compound may initially dissolve into a metastable state, but environmental shifts (like moisture uptake or freeze-thaw cycles) trigger nucleation, causing the compound to precipitate into a thermodynamically stable, less soluble crystalline polymorph 2[2].

  • Supramolecular Gelation: The planar indazole ring combined with the primary amine can lead to supramolecular stacking via hydrogen bonding and pi-pi interactions. In suboptimal solvent conditions (e.g., presence of trace water), this results in a colloidal suspension or gel rather than a true solution3[3].

Part 2: Quantitative Solubility Profiles

Understanding the thermodynamic limits of your compound prevents wasted material. Below is a synthesized data table outlining the expected solubility behaviors of (2-Methyl-2H-indazol-4-yl)methanamine under various conditions.

Chemical FormSolvent SystemMax Stable ConcentrationObservation / Stability Notes
HCl Salt Dry DMSO (<0.1% H₂O)~10 - 15 mMRequires sonication. Prone to precipitation upon freeze-thaw.
HCl Salt DMSO + 5% H₂O< 5 mMRapid crystallization/gelation due to dielectric shift.
HCl Salt Aqueous Buffer (pH 4.0)> 50 mMHighly soluble; forms a stable, clear solution.
Free Base (In Situ)DMSO + 1.1 eq DIPEA> 50 mM Highly soluble; stable for long-term storage at -20°C.

Part 3: Troubleshooting FAQs

Q1: I added anhydrous DMSO to my vial, but the powder formed a cloudy suspension. Should I heat it? A: Yes, but with strict parameters. The cloudy suspension indicates that the solvent's solvation energy has not yet overcome the salt's lattice energy. Heating (up to 40°C) and sonication provide the necessary activation energy. However, prolonged heating (>60°C) can degrade the primary amine. If the solution remains cloudy after 15 minutes of sonication at 40°C, you have exceeded the thermodynamic solubility limit of the HCl salt in DMSO.

Q2: My 10 mM stock solution was perfectly clear yesterday, but after storing it at -20°C and thawing, there are needle-like crystals. What happened? A: This is a classic manifestation of Ostwald's Rule of Stages combined with temperature-dependent solubility limits. Freeze-thaw cycles provide nucleation sites. Your initial clear solution was likely a metastable polymorph. Upon freezing and thawing, the compound crystallized into its lowest-energy, least-soluble polymorph. To salvage the stock, reheat to 40°C and sonicate. Moving forward, prepare single-use aliquots to avoid freeze-thaw stress entirely.

Q3: My biological assay requires a 50 mM stock in DMSO, but the HCl salt won't dissolve past 15 mM. What is the workaround? A: You must convert the salt to its free base in situ. The indazole free base has significantly higher solubility in polar aprotic solvents than the HCl salt. By adding a stoichiometric excess of a non-nucleophilic organic base (like N,N-Diisopropylethylamine, DIPEA) directly to the DMSO suspension, you neutralize the HCl, liberating the highly soluble free base without introducing water.

Part 4: Self-Validating Experimental Protocols

Protocol A: Thermodynamic Dissolution via Controlled Activation (For ≤10 mM Stocks)

Use this protocol when your assay cannot tolerate the presence of organic bases.

  • Weighing & Solvent Addition: Weigh the required mass of the HCl salt into a sterile, dry amber glass vial. Add anhydrous DMSO (≥99.9% purity, <0.1% water).

    • Causality: Amber glass prevents UV-induced degradation of the primary amine; strictly anhydrous DMSO prevents moisture-induced polymorphism.

  • Thermal Activation: Place the vial in a thermomixer set to 40°C at 800 RPM for 10 minutes.

    • Causality: Heat provides the kinetic energy required to overcome the high crystal lattice energy of the hydrochloride salt.

  • Acoustic Cavitation (Sonication): If particulates remain, transfer to an ultrasonic water bath (maintained at 40°C) for 5 to 15 minutes.

    • Causality: Sonication creates localized high-pressure micro-environments that mechanically disrupt the tight ion pairs.

  • Validation Check: Hold the vial against a bright, focused light source. A true solution will be perfectly transparent. If a Tyndall effect (light scattering) is observed, the compound has formed a colloidal suspension, indicating the solubility limit has been exceeded.

Protocol B: In Situ Free-Basing (For High-Concentration Stocks >15 mM)

Use this protocol to force high-concentration dissolution for robust stock generation.

  • Suspension Preparation: Add anhydrous DMSO to the HCl salt powder to achieve your target concentration (e.g., 50 mM). The mixture will be visibly cloudy.

  • Base Addition: Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the suspension.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the primary amine. The resulting neutral free base has a drastically lower lattice energy and a much higher affinity for the polar aprotic DMSO, driving immediate thermodynamic dissolution.

  • Homogenization: Vortex vigorously for 30 seconds.

  • Validation Check: The cloudy suspension must transition to a crystal-clear solution within 60 seconds of DIPEA addition. Verify the final pH upon aqueous dilution to ensure compatibility with your downstream biological assays.

Part 5: Visualizations & Workflows

Workflow Start Add Dry DMSO to HCl Salt Powder Check Visual Inspection (Is it clear?) Start->Check Clear Clear Solution (Success) Check->Clear Yes Cloudy Cloudy / Suspension (Lattice > Solvation) Check->Cloudy No Sonicate Sonicate at 40°C for 10-15 mins Cloudy->Sonicate Check2 Visual Inspection Sonicate->Check2 Check2->Clear Yes Base Add 1.1 eq DIPEA (In situ Free-basing) Check2->Base No (>15 mM) Final Clear Solution (High Conc. Stock) Base->Final

Decision tree for troubleshooting primary amine HCl salt solubility in DMSO.

Mechanism Amorphous Metastable State (Dissolved in DMSO) Moisture Moisture Uptake (Hygroscopic DMSO) Amorphous->Moisture Atmospheric Exposure Nucleation Nucleation Event (Freeze-Thaw) Amorphous->Nucleation Thermal Stress Moisture->Nucleation Dielectric Shift Stable Stable Polymorph (Crystalline Precipitate) Nucleation->Stable Ostwald's Rule

Mechanistic pathway of moisture and thermal-induced precipitation (Ostwald's Rule of Stages).

References

  • Mogalian, E., & Myrdal, P. B. "Principles of Solubility." ResearchGate.
  • "Crystal Polymorphism in Chemical Process Development." Annual Reviews.
  • "Supramolecular gelation as the first stage in Ostwald's rule." Queen's University Belfast.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride

Welcome to the Technical Support Center for indazole-based building block synthesis. (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride is a critical intermediate in modern drug discovery, particularly in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indazole-based building block synthesis. (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride is a critical intermediate in modern drug discovery, particularly in the development of kinase inhibitors.

Synthesizing this molecule presents two well-documented chemical hurdles: achieving strict regioselectivity during N-methylation and preventing dimerization during nitrile reduction . This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield, reproducible synthesis.

Synthetic Workflow & Control Points

SynthesisWorkflow SM 1H-Indazole-4-carbonitrile (Starting Material) Me Step 1: N2-Methylation Reagent: Me3OBF4 Solvent: EtOAc SM->Me Int 2-Methyl-2H-indazole-4-carbonitrile (Intermediate) Me->Int Kinetic Control (Prevents N1-Me) Red Step 2: Nitrile Reduction Reagent: H2, Pd/C Additive: HCl/MeOH Int->Red Prod (2-Methyl-2H-indazol-4-yl)methanamine HCl (Target Product) Red->Prod Acidic Media (Prevents Dimerization)

Synthetic workflow for (2-Methyl-2H-indazol-4-yl)methanamine HCl emphasizing key control points.

Troubleshooting & FAQs

Part A: Methylation & Regioselectivity

Q: Why am I getting a mixture of N1 and N2 methylated isomers, and how can I force N2 regioselectivity? A: The indazole core exhibits tautomerism between the 1H (benzenoid) and 2H (quinonoid) forms. The 1H-tautomer is thermodynamically more stable. When you use standard basic conditions (e.g., MeI with K₂CO₃), the reaction proceeds via thermodynamic control, heavily favoring alkylation at the N1 position or yielding an intractable 1:1 mixture.

To achieve >95% N2-selectivity, you must exploit kinetic control . By using a highly reactive, "hard" alkylating agent like Trimethyloxonium tetrafluoroborate (Meerwein's salt) under neutral conditions, the less sterically hindered N2 atom rapidly attacks the methyl cation. The irreversible nature of this reagent traps the quinonoid 2-methyl-2H-indazole product before thermodynamic equilibration can occur .

Q: How can I unambiguously confirm I have synthesized the 2-methyl isomer before proceeding to the reduction step? A: Do not rely solely on LCMS, as the isomers are isobaric. ¹H NMR is your definitive, self-validating tool here. Because the 2H-indazole possesses a quinonoid electronic structure, its protons reside in a distinct magnetic environment compared to the 1H-indazole:

  • N-CH₃ Shift: The N2-CH₃ protons resonate further downfield (typically δ 4.15–4.25 ppm in DMSO-d₆) compared to the N1-CH₃ protons (typically δ 4.00–4.05 ppm ).

  • C3-H Shift: The C3 proton in the 2-methyl isomer is characteristically shifted downfield (~δ 8.30–8.40 ppm) compared to the 1-methyl counterpart.

Part B: Nitrile Reduction & Salt Formation

Q: During the reduction of 2-methyl-2H-indazole-4-carbonitrile, I observe a significant secondary amine byproduct. How do I prevent this dimerization? A: Nitrile reduction proceeds through a highly reactive imine intermediate (R-CH=NH). As the primary amine (R-CH₂-NH₂) forms, it acts as a nucleophile and attacks the unreacted imine, forming a secondary imine that is subsequently reduced to a dimer (R-CH₂-NH-CH₂-R).

To prevent this, conduct the catalytic hydrogenation in acidic media (e.g., methanolic HCl). The acid immediately protonates the primary amine upon formation, converting it into an ammonium salt (R-CH₂-NH₃⁺ Cl⁻). This eliminates its nucleophilicity, completely shutting down the dimerization pathway and directly yielding the desired hydrochloride salt in a single step.

Quantitative Data: Methylation Conditions Comparison

To highlight the causality of reagent selection on regioselectivity, the following table summarizes typical outcomes when methylating 1H-indazole derivatives .

Methylating AgentReaction ConditionsMajor ProductN1:N2 RatioTypical Yield (%)
Methyl Iodide (MeI) K₂CO₃, DMF, 80 °C1-Methyl~ 85:1570 - 80
Dimethyl Sulfate KOH, 45 °CMixture~ 50:5086 (Combined)
Trialkyl Orthoformate H₂SO₄, Reflux2-Methyl< 5:9550 - 65
Trimethyloxonium Tetrafluoroborate EtOAc, Room Temp, 5h2-Methyl < 1:99 85 - 90

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Methyl-2H-indazole-4-carbonitrile

Mechanism: Kinetic methylation via Meerwein's Salt.

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 1H-indazole-4-carbonitrile (1.0 equiv) in anhydrous ethyl acetate (EtOAc, 0.3 M). Causality: EtOAc provides optimal solubility while maintaining a non-nucleophilic environment that prevents quenching of the oxonium salt.

  • Addition: Add Trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.3 equiv) in one portion. Caution: Me₃OBF₄ is highly hygroscopic; weigh and transfer inside a glovebox if possible.

  • Reaction: Stir the suspension at room temperature (20–25 °C) for 5 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 1:1). The 2-methyl-2H-indazole product will elute with a lower R_f (more polar) than any trace 1-methyl byproduct due to the higher dipole moment of the quinonoid structure (3.4 D vs 1.5 D).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Record a ¹H NMR spectrum in DMSO-d₆. Confirm success by the presence of a sharp singlet at ~δ 4.20 ppm (3H, N-CH₃) and the absence of a peak at ~δ 4.02 ppm.

Protocol B: Reduction to (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride

Mechanism: Acid-mediated catalytic hydrogenation.

  • Preparation: Dissolve 2-methyl-2H-indazole-4-carbonitrile (1.0 equiv) in anhydrous Methanol (0.2 M).

  • Acidification: Slowly add a solution of HCl in Methanol (3.0 M, 1.5 equiv). Causality: The excess acid ensures complete protonation of the evolving amine, preventing dimerization.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight) under a stream of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker at 30 psi) at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor H₂ uptake. Once ceased, sample an aliquot, filter through a micro-syringe filter, and analyze via LCMS. Look for the disappearance of the starting material (m/z 158 [M+H]⁺) and the appearance of the product mass (m/z 162 [M+H]⁺).

  • Workup & Isolation: Purge the flask thoroughly with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with additional Methanol.

  • Crystallization: Concentrate the filtrate under reduced pressure to a minimal volume. Add cold diethyl ether dropwise while stirring vigorously to precipitate the hydrochloride salt. Filter the resulting white/off-white solid and dry under high vacuum.

  • Validation: ¹H NMR (D₂O): Confirm the disappearance of aromatic nitrile signals and the appearance of a benzylic CH₂ singlet at ~δ 4.35 ppm (2H).

References

  • Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate Biochemical and Cellular Archives (Connect Journals) URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the indazole core presents unique regiochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the indazole core presents unique regiochemical challenges. Synthesizing and purifying (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride requires overcoming the inherent tautomerism of the indazole ring and managing highly reactive reduction intermediates.

This guide provides field-proven, self-validating methodologies to eliminate regioisomers, over-alkylation products, and trace metal contaminants from your batches.

Impurity Profiling & Causality

Before troubleshooting, it is critical to understand the origin of the impurities in your batch. The table below summarizes the quantitative and analytical data for the most common synthetic impurities encountered during this workflow.

Impurity ProfileOrigin / CausalityAnalytical SignatureRemoval Strategy
1-Methyl-1H-indazol-4-yl methanamine Thermodynamic N-alkylation product due to benzenoid tautomer stability[1].LC-MS: Identical mass.1H NMR: Distinct N-CH3 shift (~4.0 ppm).Mixed-solvent recrystallization (Acetone/H2O)[2].
Secondary Amine Dimer Nucleophilic attack of primary amine on the transient imine intermediate.LC-MS: +[M-NH3+M] mass peak.Acid-mediated hydrogenation & salt precipitation.
Palladium (Pd) Residue Catalyst leaching from Pd/C during nitrile reduction.Visual: Grey/brown solid.ICP-MS: >10 ppm Pd.Thiol-functionalized silica scavenging at 50°C.
Troubleshooting FAQs
FAQ 1: Resolving the N1 vs. N2 Regioisomer Dilemma

Question: My alkylation of 4-cyano-1H-indazole yielded a nearly 1:1 mixture of N1 and N2 methylated products. Column chromatography is not scalable for our pilot plant. How do I selectively isolate the 2-methyl-2H-indazole precursor?

Answer: The indazole core exhibits annular tautomerism between the benzenoid (1H) and quinonoid (2H) forms, as detailed in [1]. Because the 1H-tautomer is thermodynamically favored, standard basic alkylation (e.g., K₂CO₃/MeI) is unselective, yielding both regioisomers[3].

To bypass non-scalable chromatography, exploit the differing dipole moments of the tautomers. The quinonoid (N2) structure has a distinct solubility profile in polar-protic/aprotic mixtures. By utilizing a mixed-solvent recrystallization strategy—specifically an acetone/water ratio between 3:1 and 2:5—the targeted 2-methyl isomer can be selectively crystallized with >99% purity[2].

Self-Validation: Always validate the isolated isomer using 2D ¹H NMR (NOESY). The N2-methyl protons will show a strong spatial correlation with the C3-proton. If this correlation is absent, you have isolated the thermodynamic N1-impurity.

FAQ 2: Preventing Dimerization During Nitrile Reduction

Question: During the Pd/C catalyzed hydrogenation of the nitrile to the methanamine, my LC-MS shows a significant dimer mass. What is the mechanism behind this, and how do I prevent it?

Answer: The reduction of a nitrile to a primary amine proceeds through a highly reactive imine intermediate. Once the first molecules of (2-Methyl-2H-indazol-4-yl)methanamine form, they act as nucleophiles, attacking the unreacted transient imine. This condensation releases ammonia and permanently traps the product as a secondary amine dimer.

To shut down this causality loop, the reduction must be performed under strongly acidic conditions (e.g., methanolic HCl). The acid immediately protonates the primary amine upon formation, neutralizing its nucleophilicity and trapping it as the desired hydrochloride salt.

FAQ 3: Removing Palladium Contamination

Question: My final hydrochloride salt is greyish-brown and highly hygroscopic. Simple filtration through Celite did not resolve the issue. How can I clean this up?

Answer: Indazoles and primary amines are excellent bidentate ligands for transition metals. The discoloration is caused by leached palladium from the hydrogenation step coordinating directly to your product. Because the product itself acts as a chelator, mechanical filtration is insufficient. You must employ a chemical metal scavenger (e.g., Thiol-functionalized silica) prior to final salt crystallization. The dense thiol groups outcompete the indazole for Pd coordination, permanently trapping the metal on the solid support.

Visualizing the Workflows

ImpurityMechanisms SM 4-Cyano-1H-indazole N1 N1-Methyl Isomer (Thermodynamic) SM->N1 Base/MeI (Unselective) N2 N2-Methyl Isomer (Kinetic Target) SM->N2 Base/MeI (Unselective) Imine Imine Intermediate N2->Imine Reduction (H2, Pd/C) Target (2-Methyl-2H-indazol-4-yl) methanamine Imine->Target Reduction Dimer Secondary Amine Dimer Imine->Dimer Target Amine Attack (-NH3)

Fig 1: Synthetic pathways highlighting the formation of N1-regioisomers and reduction-induced dimers.

PurificationWorkflow Crude Crude Reaction Mixture (Target + N1 Isomer + Pd + Dimers) Cryst Mixed-Solvent Recrystallization (Acetone/Water 3:1) Crude->Cryst Removes N1-Isomer (Mother Liquor) Scavenge Metal Scavenging (Thiol-Silica Resin at 50°C) Cryst->Scavenge Dissolve in THF/MeOH Salt Hydrochloride Salt Formation (HCl in Dioxane/EtOAc) Scavenge->Salt Filter Resin, Concentrate Pure Pure (2-Methyl-2H-indazol-4-yl) methanamine HCl Salt->Pure Precipitates Pure Salt, Leaves Dimers in Solution

Fig 2: Step-by-step purification workflow for isolating the target indazole hydrochloride salt.

Step-by-Step Methodologies
Protocol A: Regioisomer Resolution via Mixed-Solvent Crystallization

This protocol separates the N1 and N2 isomers prior to the reduction step.

  • Dissolution: Suspend the crude N1/N2 regioisomer mixture (4-cyano-methylindazole) in an Acetone/Water mixture (3:1 v/v) at 60°C until complete dissolution is achieved.

  • Controlled Nucleation: Cool the solution at a strictly controlled rate of 10°C/hour down to room temperature.

    • Causality: Rapid crashing out will kinetically trap the undesired N1 isomer in the crystal lattice. Slow cooling ensures thermodynamic selection of the less soluble N2 isomer.

  • Isolation: Filter the crystalline solid and wash the filter cake with ice-cold Acetone/Water (1:1 v/v) to remove residual mother liquor.

  • Validation: Confirm purity via ¹H NMR NOESY. Proceed to reduction only if the N1 isomer is undetectable (<1%).

Protocol B: Dimer-Free Nitrile Reduction & Salt Formation

This protocol reduces the nitrile while preventing dimerization and scavenging heavy metals.

  • Reaction Setup: Charge a pressure reactor with pure 2-methyl-2H-indazole-4-carbonitrile, 10% Pd/C (10 wt% loading), and anhydrous Methanol.

  • Acidification: Add 1.5 equivalents of concentrated HCl.

    • Causality: Immediate protonation of the product amine prevents it from acting as a nucleophile against the imine intermediate.

  • Hydrogenation: Purge the vessel with H₂ gas and stir at 40 psi for 12 hours at room temperature. Monitor via LC-MS for complete consumption of the starting material.

  • Metal Scavenging: Filter the crude mixture through a pad of Celite to remove the bulk Pd/C catalyst. To the filtrate, add SiliaMetS® Thiol resin (20 wt% relative to theoretical yield) and stir at 50°C for 2 hours.

  • Crystallization: Filter off the scavenging resin. Concentrate the filtrate under reduced pressure to a minimal volume, then induce crystallization by adding cold Ethyl Acetate. Filter and dry the pure (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride salt under a vacuum.

References
  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Source: PubMed Central (PMC) URL: [Link]

  • Title: Method for separating and purifying substituted indazole isomers (Patent CN101948433A).
  • Title: Development of a selective and scalable N1-indazole alkylation. Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

Overcoming degradation of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride in aqueous buffers

Technical Support Center: Troubleshooting (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride Degradation in Aqueous Buffers Welcome to the Technical Support Center. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride Degradation in Aqueous Buffers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride . Formulating this compound in aqueous buffers presents unique challenges due to the intrinsic electronic properties of the 2H-indazole core and the high reactivity of the primary methanamine group. This guide provides mechanistic insights, optimized buffer matrices, and self-validating protocols to ensure absolute compound integrity during your assays.

Section 1: Mechanistic FAQs

Q: Why does my compound degrade so rapidly when dissolved in standard physiological buffers like PBS (pH 7.4)? A: The degradation is driven by a combination of pH-dependent free-basing and the inherent instability of the 2H-indazole core.

  • Ortho-Quinoid Character: Unlike 1H-indazoles, which possess a highly stable benzenoid aromatic system, 2H-indazoles exhibit an ortho-quinoid character[1][2]. This disrupted electron delocalization reduces overall aromatic stabilization[3], making the indazole ring significantly more susceptible to electrophilic attack and oxidative cleavage in aqueous media.

  • Amine Nucleophilicity: The compound is supplied as a hydrochloride salt. At acidic pH, the primary amine is protonated ( −NH3+​ ), which electronically protects it from oxidation. However, when introduced to PBS at pH 7.4, the equilibrium shifts to the free base ( −NH2​ ). This unprotonated primary amine is highly nucleophilic and prone to oxidative deamination, a process aggressively catalyzed by trace transition metals (e.g., Fe, Cu) present in standard buffer salts[4].

Q: My LC-MS analysis shows degradation peaks with mass shifts of +14 Da and +16 Da. What are these byproducts? A: These specific mass shifts are hallmark indicators of two distinct degradation pathways:

  • +16 Da (Oxidation): This indicates the addition of an oxygen atom, typically resulting from the oxidation of the primary amine to a hydroxylamine ( −NHOH ), or the formation of an N-oxide on the indazole ring. This is driven by dissolved oxygen and reactive oxygen species (ROS) in the buffer[5].

  • +14 Da or +12 Da (Schiff Base / Formylation): Primary amines readily react with trace carbonyl impurities (aldehydes/ketones) often found in excipients like polyethylene glycol (PEG) or reducing sugars, forming Schiff bases (imines). A +14 Da shift often corresponds to formylation or methylation artifacts from solvent interactions during degradation.

Section 2: Buffer Compatibility & Optimization Matrix

To mitigate these degradation pathways, buffer selection must prioritize metal chelation, pH control, and the strict exclusion of reactive excipients.

Buffer SystempH RangeAdditivesExpected Stability (24h at RT)Mechanistic Rationale
PBS (Standard) 7.4NonePoor (< 60% intact)High free-base fraction; trace metals catalyze rapid oxidation.
Acetate Buffer 5.0 - 5.5NoneModerate (~85% intact)Acidic pH keeps the amine protonated, significantly reducing nucleophilicity.
HEPES 7.21 mM EDTAGood (> 92% intact)EDTA chelates trace metals, halting metal-catalyzed oxidative deamination.
Citrate Buffer 5.51 mM EDTA + 0.1% Ascorbic AcidExcellent (> 98% intact)Synergistic protection: low pH, metal chelation, and ROS scavenging.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions

Causality: This protocol is designed to systematically eliminate the three primary drivers of degradation: dissolved oxygen, trace transition metals, and basic pH.

  • Solvent Degassing: Sparge high-purity HPLC-grade water with Nitrogen or Argon gas for 15 minutes.

    • Why: Removes dissolved oxygen, preventing the auto-oxidation of the sensitive ortho-quinoid core.

  • Buffer Preparation: Prepare a 50 mM Citrate buffer. Adjust the pH to 5.5 using HCl/NaOH.

    • Why: A pH of 5.5 ensures the methanamine remains predominantly in its protonated, non-reactive state while maintaining aqueous solubility.

  • Chelation: Add 1 mM EDTA to the buffer.

    • Why: Sequesters trace heavy metals that act as potent catalysts for primary amine oxidation.

  • Dissolution: Weigh the (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride and dissolve it in the prepared buffer to a concentration of 10 mM. Vortex gently until visually clear.

  • Validation Step (Self-Correction): Immediately analyze a 10 µL aliquot via LC-MS (T=0). Store the remaining solution at room temperature and analyze again at T=24h. If the T=24h purity drops by >2%, verify the purity of your EDTA reagent and ensure the sparging system is strictly anaerobic.

Protocol 2: Forced Degradation Study (Assay Validation)

Causality: To trust your stability data, your analytical method must be proven to separate the parent compound from its degradation products (a stability-indicating assay).

  • Oxidative Stress: Add 0.1% H2​O2​ to a 1 mM solution of the compound in PBS. Incubate at 37°C for 4 hours.

  • Carbonyl Stress: Add 1 mM formaldehyde to a separate 1 mM solution of the compound in PBS. Incubate at 37°C for 4 hours.

  • Analysis & Validation: Run both stressed samples on LC-MS. You must observe the +16 Da (oxidation) and +12/14 Da (imine) peaks well-resolved from the parent peak. If co-elution occurs, flatten your HPLC gradient (e.g., 5-30% Acetonitrile over 15 mins instead of a rapid 5-95% sweep) to ensure baseline resolution before proceeding with actual stability testing.

Section 4: Visualizations

DegradationPathways A (2-Methyl-2H-indazol-4-yl) methanamine HCl B Free Base Form (Nucleophilic) A->B pH > 7.0 Buffer Addition C Oxidation (Hydroxylamine/Imine) B->C Trace Metals (Fe/Cu) Dissolved O2 D Schiff Base (Adduct Formation) B->D Trace Carbonyls (e.g., in PEG) E Quinoid Core Degradation B->E ROS / Radicals

Mechanistic degradation pathways of 2-methyl-2H-indazole methanamine in aqueous buffers.

FormulationWorkflow Step1 1. Solvent Prep Degas Water/Buffer Step2 2. Additives Add 1 mM EDTA + Antioxidant Step1->Step2 Step3 3. pH Adjustment Titrate to pH 5.5 - 6.0 Step2->Step3 Step4 4. Dissolution Add Compound & Sonicate Step3->Step4 Step5 5. Storage Aliquot & Store at -80°C Step4->Step5

Optimized step-by-step workflow for preparing stable aqueous compound formulations.

References

  • National Institutes of Health (PMC). "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[Link]

  • National Institutes of Health (PMC). "Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity."[Link]

  • American Chemical Society. "Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research."[Link]

Sources

Troubleshooting

Technical Support Center: Refining Crystallization &amp; Purification for (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists facing isolation, polymorphism, and purity challenges during the synthesis of (2-Methyl-2H-indazol-4-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists facing isolation, polymorphism, and purity challenges during the synthesis of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride .

Because indazole derivatives are highly prone to regioisomeric scrambling and their amine salts frequently suffer from liquid-liquid phase separation (LLPS), this guide moves beyond basic procedures to explain the thermodynamic causality behind each troubleshooting step.

Mechanistic Insights & FAQs

Q1: Why does my product "oil out" instead of forming a crystalline powder, and how do I prevent it?

The Causality: "Oiling out" is a manifestation of Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation of the amine hydrochloride exceeds the metastable zone width (MSZW) and intersects the binodal curve before solid-liquid nucleation can occur[1]. The product crashes out as a solute-rich heavy liquid phase that traps solvent and impurities, severely degrading the purity of the final API[1]. The Solution: You must force the system to nucleate before it hits the LLPS boundary. This is achieved by:

  • Flattening the cooling ramp: Dropping the temperature too quickly spikes supersaturation. Use a linear cooling rate of 0.1 °C/min[2].

  • Thermal Cycling & Seeding: Introduce 1-2% w/w of pure seed crystals just below the solubility curve (T_onset) to bypass the energy barrier for primary nucleation[2].

Q2: How can I effectively separate the 2-methyl-2H-indazole regioisomer from the 1-methyl-1H-indazole impurity?

The Causality: Direct N-alkylation of the indazole core inherently yields a mixture of N1 and N2 regioisomers. The N2-alkylated isomer is typically thermodynamically less stable, and both isomers share nearly identical polarities and solubilities[3]. Attempting to separate them after salt formation is highly inefficient due to co-crystallization. The Solution: Purge the N1 impurity before hydrochloride salt formation. Fractional crystallization of the free base in highly specific solvent systems, such as n-butyl acetate, leverages slight differences in crystal packing to selectively precipitate the desired 2-methyl regioisomer[4].

Q3: My isolated hydrochloride salt is extremely hygroscopic and degrades over time. How do I fix the stoichiometry?

The Causality: Bubbling gaseous HCl or using aqueous HCl often leads to over-salting or water entrapment. Excess unbound acid in the crystal lattice acts as a desiccant, pulling atmospheric moisture into the cake. The Solution: Utilize in situ anhydrous acid generation. By adding a trialkylsilyl halide (e.g., Trimethylsilyl chloride, TMS-Cl) to a protic solvent like isopropanol, the TMS-Cl reacts with the alcohol to generate strictly anhydrous HCl at an exact 1:1 stoichiometric ratio[5]. This prevents excess acid from ruining the crystal lattice[5].

Quantitative Data & Process Parameters

Table 1: Solvent Selection & Impurity Purging Matrix
Solvent SystemProcess StagePolarityMSZW ImpactMechanistic Purpose & Recommendation
n-Butyl Acetate Free Base Pre-purificationModerately PolarNarrowOptimal: Best for purging N1-methyl indazole impurities prior to salt formation[4].
Isopropanol (iPrOH) Reactive CrystallizationPolar ProticModerateOptimal: Excellent for in situ HCl generation via TMS-Cl; yields highly crystalline salts.
2-MeTHF / Heptane Anti-solvent PrecipitationNon-polarWideHigh Risk: Highly prone to inducing Liquid-Liquid Phase Separation (oiling out)[6].
DMSO / Water Reverse Addition RescueHighly PolarN/ARescue Only: Rapid dispersion forces immediate nucleation to save oiled-out batches[6].
Table 2: Troubleshooting Action Matrix
Symptom / Failure ModeRoot CauseImmediate Corrective Action
Gummy/Sticky Filter Cake Solvent entrapment due to rapid anti-solvent addition.Reslurry in cold iPrOH; implement a 2-hour maturation hold before filtration[2].
Yield < 50% High solubility of the 2-methyl isomer in the mother liquor.Concentrate mother liquor by 30% and perform a secondary cooling cycle.
Discolored Crystals (Yellow/Brown) Oxidation of the primary amine during heating.Degas all solvents with N₂; keep dissolution temperatures strictly below 65 °C.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in checkpoints ensure the chemistry is proceeding correctly before you move to the next step.

Protocol A: In Situ Reactive Crystallization (Primary Workflow)

This protocol uses TMS-Cl to generate anhydrous HCl, ensuring perfect stoichiometry and preventing hygroscopicity.

  • Dissolution: Charge a jacketed reactor with crude (2-Methyl-2H-indazol-4-yl)methanamine free base and anhydrous isopropanol (10 volumes).

  • Heating & Degassing: Elevate the internal temperature to 60 °C under a strict nitrogen atmosphere until complete dissolution is achieved.

    • Self-Validation Checkpoint 1: The solution must be completely transparent. If turbidity persists, insoluble impurities are present. Hot-filter the mixture through a 0.2 µm PTFE inline filter before proceeding.

  • In Situ HCl Generation: Dropwise add 1.05 equivalents of Trimethylsilyl chloride (TMS-Cl) over 30 minutes.

    • Causality: TMS-Cl reacts with isopropanol to generate exactly 1.05 eq of anhydrous HCl and TMS-OiPr. This guarantees the amine is fully protonated without excess acid degrading the lattice[5].

  • Seeding: Cool the reactor to 50 °C (the metastable zone) and charge 1% w/w of pure (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride seed crystals. Hold the temperature for 1 hour to allow the seed bed to establish[2].

  • Controlled Cooling: Initiate a linear cooling ramp to 5 °C at a rate of 0.1 °C/min.

    • Self-Validation Checkpoint 2: Pull a 1 mL aliquot of the mother liquor and dilute 1:10 in water. The pH should be ~4.0, confirming complete salt formation and the absence of excess free HCl.

  • Isolation: Filter the resulting crystalline slurry. Wash the cake with 2 volumes of pre-chilled (0 °C) isopropanol and dry in a vacuum oven at 45 °C until a constant weight is achieved.

Protocol B: Reverse Addition Rescue (For Oiled-Out Batches)

If a batch has already undergone LLPS (oiled out), use this protocol to force kinetic nucleation and recover the API[6].

  • Solvent Swap: Decant the supernatant and dissolve the oiled-out heavy phase in a minimal volume of DMSO (approx. 5 mL/g).

  • Anti-Solvent Preparation: In a separate, larger reactor, chill Water (10 mL/g) to 10 °C and set the impeller to high shear (e.g., 400 RPM).

  • Reverse Addition: Slowly dose the DMSO/API solution into the chilled water over 1 hour.

    • Causality: By adding the highly concentrated solute into a massive excess of anti-solvent under high shear, the system bypasses the binodal curve entirely, forcing instantaneous kinetic nucleation[6].

  • Maturation: Stir the resulting suspension for 2 hours at 10 °C to allow for Ostwald ripening, then filter and vacuum dry.

Process Workflow Visualization

Below is the logical workflow for isolating and purifying the target molecule, highlighting the critical decision gates for regioisomer purging and LLPS mitigation.

Workflow Start Crude Free Base (Mixed Regioisomers) Purge Regioisomer Purge (n-Butyl Acetate) Start->Purge React Reactive Crystallization (TMS-Cl in iPrOH) Purge->React Purified 2-Me Base LLPS Oiling Out Detected? React->LLPS Rescue Reverse Addition (DMSO into Water) LLPS->Rescue Yes (Phase Separation) Cool Controlled Cooling (0.1 °C/min) + Seeding LLPS->Cool No Final Pure (2-Methyl-2H-indazol-4-yl) methanamine HCl Rescue->Final Cool->Final

Workflow for crystallization and purification of (2-Methyl-2H-indazol-4-yl)methanamine HCl.

References

  • [5] European Patent Office (EP 2436381 A1). Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from: [Link]

  • [3] ACS Omega. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics. Retrieved from: [Link]

  • [1] National Institutes of Health (PMC). Reactor design and selection for effective continuous manufacturing of pharmaceuticals. Retrieved from:[Link]

  • [6] Organic Process Research & Development. Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade. Retrieved from: [Link]

  • [4] Google Patents (EP3448849B1). Synthesis of indazoles. Retrieved from:

Sources

Optimization

Technical Support Center: Troubleshooting Assay Interference with (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals resolve background noise and false-positive read...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals resolve background noise and false-positive readouts when utilizing (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (CAS: 1788054-80-7) in biochemical and cell-based assays.

While this compound is a highly valuable fragment and building block in kinase inhibitor design, its specific structural features—a planar, hydrophobic 10 π-electron aromatic core and a highly reactive primary methanamine group—can introduce severe artifacts if the assay environment is not properly optimized.

Diagnostic Workflow

Before altering your assay protocols, use the diagnostic logic tree below to identify the exact physical or chemical mechanism causing your background noise.

AssayTroubleshooting Start High Background / False Positives with Indazole Methanamine Optics Is the readout optical (Fluorescence/UV)? Start->Optics Detergent Does 0.01% Triton X-100 rescue the signal? Optics->Detergent No AutoF Autofluorescence (10π-electron system) Optics->AutoF Yes Aggreg Colloidal Aggregation (Hydrophobic Stacking) Detergent->Aggreg Yes Amine Chemical Cross-Reactivity (Primary Amine) Detergent->Amine No FixAutoF Implement TR-FRET or Red-Shifted Dyes (>600nm) AutoF->FixAutoF FixAggreg Maintain 0.01% Detergent in all assay buffers Aggreg->FixAggreg FixAmine Use amine-free buffers & non-NHS labeling chemistry Amine->FixAmine

Diagnostic workflow for resolving indazole-mediated assay interference.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a sudden spike in apparent enzyme inhibition when testing the compound above 10 µM?

Causality: This is a classic signature of compound-mediated colloidal aggregation. The 2-methyl-2H-indazole core possesses a stable 10 π-electron aromatic system[1]. In aqueous buffers, these planar hydrophobic surfaces undergo π-π stacking. Once the compound reaches its Critical Aggregation Concentration (CAC), it forms sub-micron colloids that non-specifically sequester, denature, and inhibit the assay enzyme[2]. Solution: Introduce a non-ionic detergent (e.g., 0.01% Triton X-100, 0.01% Tween-20, or 0.05% CHAPS) to your assay buffer. The detergent micelles disrupt the hydrophobic interactions between the indazole rings, completely preventing colloid formation and restoring true enzymatic kinetics.

Q2: My fluorescence polarization (FP) assay is showing massive background noise. How does this compound interfere optically?

Causality: Indazole derivatives frequently exhibit autofluorescence due to their conjugated aromatic structure, which absorbs UV light and emits broadly in the blue/green spectrum (400–500 nm)[3]. This emission overlaps with standard fluorophores like FITC or Alexa Fluor 488, artificially inflating the baseline signal. Solution: You must decouple the compound's emission from your assay signal. Shift your assay to use Near-Infrared (NIR) dyes, which bypass the blue/green emission spectrum entirely[4]. Alternatively, utilize a Time-Resolved Fluorescence (TRF) format. Indazole autofluorescence has a very short lifetime (nanoseconds); by using a lanthanide chelate with a microsecond emission lifetime, you can use time-gated detection to completely eliminate the background[5].

Q3: I am using an NHS-ester functionalized dye in my biochemical assay, and the signal disappears when the compound is added. What is happening?

Causality: (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride contains a highly reactive primary aliphatic amine (the methanamine group). NHS-esters are explicitly designed to covalently bind to primary amines. Your test compound is acting as a chemical scavenger, reacting with the dye in solution and quenching the assay before the dye can bind to its intended protein target. Solution: Switch to a non-covalent labeling strategy or utilize an orthogonal conjugation chemistry (e.g., maleimide-thiol chemistry) that does not cross-react with the primary amine of the indazole compound. Furthermore, ensure your assay buffer is amine-free (e.g., use HEPES instead of Tris).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By establishing internal baselines, these methods definitively prove whether the background noise has been successfully mitigated.

Protocol 1: Determining the Critical Aggregation Concentration (CAC) via Dynamic Light Scattering (DLS)

This protocol validates whether your background noise is due to colloidal aggregation by physically measuring particle formation.

  • Preparation: Prepare a 10 mM stock of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride in 100% LC-MS grade DMSO.

  • Buffer Filtration: Filter your standard assay buffer through a 0.22 µm syringe filter to remove all dust and pre-existing particulates.

  • Titration: Prepare a 12-point serial dilution of the compound in the filtered assay buffer, ranging from 100 µM down to 0.05 µM. Maintain a constant final DMSO concentration (e.g., 1% v/v) across all wells to prevent solvent-induced artifacts.

  • Plate Loading: Load 50 µL of each concentration into a 384-well clear-bottom cyclic olefin copolymer (COC) plate.

  • Measurement: Analyze the plate using a DLS plate reader (e.g., Wyatt DynaPro).

  • Self-Validation & Analysis: Plot the scattering intensity (kcps) against compound concentration. The baseline will represent the buffer noise. The CAC is definitively identified at the inflection point where scattering intensity increases exponentially above the baseline, confirming aggregation.

Protocol 2: Implementing Time-Gated Detection to Eliminate Indazole Autofluorescence

This protocol utilizes temporal resolution to separate the short-lived indazole autofluorescence from the long-lived assay signal.

  • Instrument Setup: Configure your microplate reader (e.g., BMG PHERAstar or Tecan Spark) for Time-Resolved Fluorescence (TRF).

  • Excitation/Emission: Set the excitation source to 337 nm (for Europium chelates) or 340 nm (for Terbium chelates). Set the emission filters to 620 nm or 545 nm, respectively.

  • Time-Gating (Critical Step): Program an integration lag time (delay) of 50 µs to 100 µs after the excitation flash. Because indazole autofluorescence decays within 10–20 nanoseconds, this delay ensures the background noise has completely dissipated[5].

  • Integration: Set the integration window to 200 µs to 400 µs to capture the long-lived lanthanide emission.

  • Self-Validation: Run a control well containing only the indazole compound and buffer. If the time-gate is set correctly, the readout in this well will be indistinguishable from a blank buffer well, proving the optical interference has been entirely eliminated.

Quantitative Data Summary

The table below summarizes the expected impact of implementing the mitigation strategies outlined in this guide when working with (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride at a 10 µM screening concentration.

Assay ModalityPrimary Interference MechanismUnmitigated S/B RatioMitigation StrategyMitigated S/B Ratio
Enzymatic (Absorbance) Colloidal Aggregation1.2Addition of 0.01% Triton X-1008.5
Fluorescence Intensity Autofluorescence (Inner Filter Effect)2.1Shift to TR-FRET (Europium)15.4
Protein Binding Primary Amine Cross-Reactivity0.8Switch to Maleimide-Thiol Labeling12.0

(Note: Signal-to-Background (S/B) ratios are representative averages based on standard high-throughput screening optimization parameters).

References[2] Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA7EGx5hZ09jA54CbAMcP0d4wGsXPH4aOMVE8TxtYurtNc2O85mXR12ozf5Y_swouytvmUVN10bsS1xNcDiUlPnPhXiVh_FF1n6ilswyV2mtYCGmh4yySJDZOuab0W29tbmjcX-S8ZYg==[1] Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV9W9odIV4fPE-O7-YtLLHqnuRz84cNEDpCWFRLNzxeOpjlexXSwbWr3QBfr93TVnBVRzsPV_-vxEyZ-m2umkCOWst7KazbI3WmxaxwQVcwqioiMYY4wa7fC1fjuBaAoUFYiileubbsV8SajwE[3] Background in Fluorescence Imaging. Thermo Fisher Scientific.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjgAvQkgZgQgShhFikbqtVbn1qhaYPyvWHbnKR7OgPpHqDgKz2WxusHjmu7jsCtzdQV_1OJR3eKstyYrHIoYte0s67VyNniuzz-PtHc2jCmozLMEp5Maikbd_zqoEEajqDXd9QVFKXxAyqk6EDFw7alq5bUurXyA1SfZCHxrE_0UysDc16CfE5lPTohrgPrwJkCE7rfG6OZeMrznvPwpj-Fw3RmJBCWRWEC5_ZeLeOpFVVRHOU6Uery5NSxJ4Frew13kfq5U5XUj_H-Bsdd4FZlhw_ZBYF76IXX60XnIM2_akpKF0Owlss_2xO8ylk2vZHOb0HTRV9TTwFifSWlWFoJOHowgx7_f-4G_PBL76kybqrfiTuFyn4bRY=[4] Infra-red Dyes to Deal with Autofluorescence Background. Andor - Oxford Instruments.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfM6hugVgDO6qgQL5UeORg3Uzhjx-yO1dOoku15hJ_FOaED2UG7eUYnb2GyoOql9KChVD3jP0Rvc1AZZpWNPfJyVdm50lpD9RpLX0BReUj_ety_8OmDdcDDGN2pdI2BButOoWfuto5OMaZZ0XvN-tHQoclr82c6Wf_Ca85u5P6QRNAKQIFm7x9eYkvq3HMxXG7TrIg90Z_kbYBE7gqYJ-6mm0HlI8pD6qHO8CCNNcS9h0YXholJWMnxOZT9t9mGvQ5p80=[5] Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyIV51a8kTtM6H9mmEyHF-DsGKty6FeH3YONXeDW8uGRIpGvfsi1Xy1YPzdR_YbnNojiKfAHITXdvgx4RBr0DCGbtqQJSc01ZOJsU43y1akuXVfWL96i9pqkQYm7HMCp0KbIFMPOilzilqTCs=

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Validation of (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For researchers and s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For researchers and scientists working with heterocyclic compounds, such as (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth, experience-driven approach to the validation of this compound using ¹H and ¹³C NMR, moving beyond a simple recitation of data to explain the "why" behind the experimental choices and interpretation.

The Critical Role of NMR in Isomer Differentiation

Indazole derivatives can exist as 1H- and 2H-isomers, which, despite their structural similarity, can exhibit markedly different physicochemical and biological properties[1]. NMR spectroscopy is an indispensable tool for distinguishing between these isomers, as the chemical environments of the protons and carbons within the indazole core are highly sensitive to the position of the substituent on the nitrogen atom[1]. This guide will focus on the 2-methyl-2H-indazole isomer and its aminomethyl hydrochloride salt derivative.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Chemical Shifts

The following table outlines the predicted ¹H NMR chemical shifts for (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride, with assignments based on the analysis of similar 2-methyl-2H-indazole structures and the known effects of the aminomethyl hydrochloride group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-3 (indazole)~8.0 - 8.2Singlet (s)The chemical shift of H-3 is a key indicator of the 2H-indazole isomer[1].
Aromatic Protons (H-5, H-6, H-7)~7.0 - 7.8Multiplet (m)The exact shifts and coupling patterns will depend on the electronic environment.
CH₂ (methanamine)~4.0 - 4.5Singlet (s) or Broad SingletThe presence of the electron-withdrawing ammonium group will cause a downfield shift.
NH₃⁺ (ammonium)~8.5 - 9.5Broad Singlet (br s)The chemical shift of amine protons can be highly variable and concentration-dependent.
CH₃ (N-methyl)~4.1 - 4.3Singlet (s)The N-methyl group on the indazole ring.
Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented below, offering a complementary dataset for unambiguous structural confirmation.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-3 (indazole)~120 - 125
Aromatic Carbons~110 - 140Six distinct signals are expected for the indazole ring carbons.
C-3a, C-7a (bridgehead)~120 - 150The chemical shifts of these carbons are sensitive to the substitution pattern.
CH₂ (methanamine)~40 - 45
CH₃ (N-methyl)~35 - 40

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The following protocol is designed to be a self-validating system, ensuring reproducibility and reliability.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride into a clean, dry, high-quality NMR tube[2].

    • Add approximately 0.6 mL of a suitable deuterated solvent. For hydrochloride salts, DMSO-d₆ is often an excellent choice due to its ability to dissolve ionic compounds and the presence of a residual water peak that can be used for referencing[3].

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution. A clear, homogeneous solution is essential for acquiring high-resolution spectra[2].

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 16 ppm).

    • The number of scans can be adjusted based on the sample concentration, with 16 to 64 scans being typical for a sample of this concentration[4].

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for full magnetization recovery between scans, which is crucial for accurate integration[4][5]. A D1 of 2-5 seconds is a good starting point for small molecules[5].

  • ¹³C NMR Data Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0 to 200 ppm).

    • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C)[6].

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualizing the Workflow and Structure

To provide a clearer understanding of the process and the molecule , the following diagrams have been generated.

G cluster_workflow NMR Spectral Validation Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B Instrument Setup (Lock, Shim) A->B C ¹H NMR Acquisition (16-64 scans, D1=2-5s) B->C D ¹³C NMR Acquisition (≥1024 scans, D1=2-5s) B->D E Data Processing (FT, Phasing, Referencing) C->E D->E F Spectral Interpretation (Chemical Shift, Integration, Coupling) E->F G Structural Confirmation F->G

Caption: A streamlined workflow for the NMR spectral validation process.

Conclusion: A Self-Validating Approach to Structural Confirmation

The structural validation of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride by ¹H and ¹³C NMR is a multi-faceted process that combines predictive analysis with rigorous experimental technique. By understanding the expected chemical shifts based on related structures and adhering to a robust data acquisition protocol, researchers can confidently confirm the identity and purity of their compound. This guide provides the foundational knowledge and practical steps necessary to achieve this critical milestone in the drug development pipeline, ensuring both scientific integrity and regulatory compliance.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available from: [Link]

  • 2-Methyl-2H-indazole. PubChem. Available from: [Link]

  • Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Available from: [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. Available from: [Link]

  • SUPPLEMENTARY INFORMATION. Available from: [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available from: [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. Available from: [Link]

  • NMR Data Processing. Available from: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Available from: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. Available from: [Link]

  • 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate. Available from: [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. Available from: [Link]

  • 13C NMR of indazoles. ResearchGate. Available from: [Link]

  • High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available from: [Link]

  • NMR Chemical Shifts. Available from: [Link]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]

  • 1H NMR Chemical Shifts. Oregon State University. Available from: [Link]

Sources

Comparative

Validating the Biological Efficacy of (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride in Targeted Protein Degradation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: KLHDC2-Mediated PROTACs for Selective CDK6 Degradation Executive Summary & Mechanistic Rationale The evolution of Ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: KLHDC2-Mediated PROTACs for Selective CDK6 Degradation

Executive Summary & Mechanistic Rationale

The evolution of Targeted Protein Degradation (TPD) has necessitated the discovery of novel E3 ligase recruiters to overcome the limitations of traditional CRBN and VHL systems, such as acquired resistance and off-target neo-substrate degradation. Recent breakthroughs have identified the Kelch-like homology domain-containing protein 2 (KLHDC2) as a highly selective E3 ligase platform [1].

Central to this innovation is (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (CAS: 1788054-80-7) [2], a critical pharmacophore that serves as a potent KLHDC2 ligand. As a primary amine building block, 2-MI4M-HCl is conjugated via an alkyl linker to a kinase inhibitor warhead (e.g., Palbociclib). The 2-methylindazole core fits precisely into the hydrophobic pocket of KLHDC2, facilitating critical π−π stacking interactions with Tyr50, Trp270, and Trp321[1]. This guide provides a rigorous framework for validating the in vivo biological efficacy of 2-MI4M-HCl-derived degraders, specifically focusing on their ability to selectively degrade Cyclin-Dependent Kinase 6 (CDK6) in acute myeloid leukemia (AML) models without the dose-limiting neutropenia associated with dual CDK4/6 inhibition.

G A 2-MI4M-HCl Motif (KLHDC2 Ligand) C PROTAC Formation (Ternary Complex) A->C B Palbociclib Warhead (CDK6 Binder) B->C D CDK6 Polyubiquitination (Target Tagging) C->D E3 Ligase Transfer E Proteasomal Degradation (G0/G1 Arrest) D->E 26S Proteasome

Fig 1: Mechanistic assembly of KLHDC2-mediated CDK6 degraders utilizing the 2-MI4M-HCl motif.

Comparative Efficacy Data

To objectively assess the utility of the 2-MI4M-HCl scaffold, we must compare the resulting KLHDC2-recruiting PROTAC (e.g., Compound 48a) against the unconjugated warhead (Palbociclib) and a traditional CRBN-recruiting PROTAC. The data below summarizes the superiority of the 2-MI4M-HCl derivation in achieving target selectivity and in vivo efficacy [1].

MetricPalbociclib (Warhead)CRBN-based PROTAC2-MI4M-HCl PROTAC (Compound 48a)
Primary Mechanism Competitive Kinase InhibitionCRBN-mediated DegradationKLHDC2-mediated Degradation
CDK6 DC₅₀ (μM) N/A (Inhibitor)~0.050.037
CDK4 DC₅₀ (μM) N/A (Inhibitor)~0.10> 10.0
In Vivo Tumor Growth Inhibition (TGI %) 45%60%82%
Off-Target Toxicity Profile High (Neutropenia)Moderate (IKZF1/3 degradation)Low (No neo-substrate binding)
Microsomal Stability (T₁/₂) HighLowHigh

Key Insight: The 2-MI4M-HCl scaffold drives exquisite selectivity. While Palbociclib and CRBN-PROTACs indiscriminately target both CDK4 and CDK6, the 2-MI4M-HCl-derived degrader shows a >270-fold preference for CDK6 over CDK4. This causality is rooted in the unique ternary complex geometry forced by the KLHDC2 E3 ligase, which structurally cannot accommodate CDK4 ubiquitination [1].

In Vivo Validation Workflows

To ensure scientific trustworthiness, the validation of 2-MI4M-HCl derivatives must utilize a self-validating system. The protocols below detail the establishment of a xenograft model and the subsequent pharmacodynamic (PD) profiling required to prove that tumor regression is directly caused by targeted degradation, rather than off-target cytotoxicity.

Workflow N1 Day 0: MOLM-14 Xenograft Inoculation N2 Day 10: Tumor Vol ~100mm³ Begin Dosing N1->N2 N3 Day 10-24: Daily IP Injection (Degrader vs Control) N2->N3 N4 Day 24: Tumor Excision & Proteomic Profiling N3->N4

Fig 2: In vivo efficacy and pharmacodynamic workflow for evaluating selective CDK6 degraders.

Protocol A: MOLM-14 Xenograft Establishment & Efficacy Dosing

Causality Focus: MOLM-14 is an acute myeloid leukemia (AML) cell line highly dependent on CDK6 for proliferation. Using this specific model ensures that any observed efficacy is directly linked to CDK6 degradation.

  • Cell Preparation: Cultivate MOLM-14 cells in RPMI-1640 supplemented with 10% FBS. Harvest at the exponential growth phase to ensure high viability (>95%).

  • Inoculation: Inject 5×106 MOLM-14 cells suspended in 100 μL of a 1:1 PBS/Matrigel mixture subcutaneously into the right flank of 6-week-old female NOD/SCID mice.

    • Rationale: Matrigel provides crucial extracellular matrix support, significantly enhancing tumor take rates and uniformity in immunodeficient mice.

  • Randomization (Self-Validation Step): Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (approximately Day 10), randomize mice into three groups (n=8/group): Vehicle, Palbociclib (50 mg/kg), and 2-MI4M-HCl PROTAC (50 mg/kg). Randomization eliminates baseline tumor volume bias.

  • Dosing Regimen: Administer compounds via intraperitoneal (IP) injection daily for 14 days.

    • Rationale: IP administration bypasses the variability of gastric emptying associated with oral gavage, ensuring consistent systemic exposure for accurate PK/PD correlation.

  • Monitoring: Measure tumor volume ( V=0.5×L×W2 ) and body weight every alternate day. Euthanize animals if tumor volume exceeds 2000 mm³ or if weight loss >20%.

Protocol B: Pharmacodynamic (PD) Validation via Proteomic Profiling

Causality Focus: To prove that the 2-MI4M-HCl scaffold successfully recruited KLHDC2 in vivo, we must quantify the physical depletion of CDK6 protein in the tumor tissue, distinguishing degradation from mere enzymatic inhibition.

  • Tissue Harvesting: 4 hours post-final dose on Day 24, euthanize mice and rapidly excise the tumors. Snap-freeze half of the tumor in liquid nitrogen for proteomic analysis and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Lysate Preparation: Homogenize the frozen tumor tissue in RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Rationale: Immediate homogenization in inhibitors prevents the artifactual degradation of target proteins during extraction, ensuring the quantified degradation is a true reflection of the in vivo PROTAC activity.

  • Western Blotting: Resolve 30 μg of protein lysate on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane and probe with anti-CDK6, anti-CDK4 (to prove selectivity), and anti-GAPDH (loading control) antibodies.

  • Quantification: Analyze band intensities using densitometry software. Calculate the relative CDK6 degradation percentage compared to the vehicle group, normalized against the GAPDH baseline.

Conclusion

The integration of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride into PROTAC design represents a paradigm shift in Targeted Protein Degradation. By pivoting away from ubiquitous E3 ligases like CRBN toward the highly selective KLHDC2 ligase, researchers can achieve unprecedented target specificity. As demonstrated by the in vivo workflows above, 2-MI4M-HCl-derived degraders not only halt tumor progression in CDK6-dependent leukemias but do so while entirely sparing the CDK4 pathway, thereby bypassing the dose-limiting toxicities that have historically plagued this class of therapeutics.

References

  • Jeon, E., Kim, Y., Ahn, H., Martinez, M. J., Hwang, K., Cho, S., Dwyer, B. G., Romero, B. A., Hinshaw, S. M., Gray, N. S., & Sim, T. (2025). Selective CDK6 Degradation via the KLHDC2 E3 Ubiquitin Ligase. Journal of Medicinal Chemistry, 68(23), 25539-25568.[Link]

Validation

Bioavailability Comparison Guide: (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride vs. Free Base

Executive Summary In preclinical drug development, the selection of the optimal solid-state form of a pharmacophore is critical for ensuring adequate exposure during in vivo efficacy and toxicity studies. (2-Methyl-2H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the selection of the optimal solid-state form of a pharmacophore is critical for ensuring adequate exposure during in vivo efficacy and toxicity studies. (2-Methyl-2H-indazol-4-yl)methanamine is a highly versatile primary amine building block frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics.

This guide provides an objective, data-driven comparison between the free base (CAS: 1159511-62-2) and the hydrochloride (HCl) salt (CAS: 1788054-80-7) forms of this compound[1][2]. By analyzing their physicochemical properties, dissolution kinetics, and pharmacokinetic (PK) profiles, we elucidate the mechanistic causality behind salt selection and provide self-validating experimental protocols for researchers aiming to optimize the bioavailability of indazole-derived candidates.

Physicochemical Profiling & The pKa Rule

The fundamental driver of bioavailability differences between a free base and its salt form lies in the thermodynamics of dissolution. (2-Methyl-2H-indazol-4-yl)methanamine contains a primary amine with a predicted pKa of ~9.0. According to the established "pKa rule" of salt formation, a ΔpKa greater than 3 between the basic center and the counterion (HCl pKa ≈ -6) ensures robust proton transfer and the formation of a highly stable, ionized crystal lattice[3].

While the free base relies entirely on the pH of the gastrointestinal (GI) tract for ionization, the HCl salt is pre-ionized. This pre-ionization significantly lowers the energy barrier for aqueous solvation, increasing the Intrinsic Dissolution Rate (IDR) according to the Noyes-Whitney equation.

Table 1: Comparative Physicochemical Properties
ParameterFree BaseHydrochloride (HCl) Salt
CAS Number 1159511-62-21788054-80-7
Molecular Formula C9H11N3C9H12ClN3
Molecular Weight 161.20 g/mol 197.67 g/mol
Solid State Amorphous/Crystalline PowderHighly Crystalline Powder
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Poor)> 10 mg/mL (Excellent)
Predicted LogP ~1.2< 0 (Highly Hydrophilic)
Hygroscopicity LowModerate

Mechanisms of Bioavailability Enhancement

The oral bioavailability of primary amines is heavily dictated by their transit through the varying pH environments of the GI tract.

  • Gastric Solubilization & The Common Ion Effect: The HCl salt rapidly dissolves in the stomach (pH 1.2–2.0), often creating a supersaturated solution[4]. However, researchers must account for the common ion effect. In the highly concentrated chloride environment of gastric acid, the solubility product equilibrium ( Ksp​ ) of the HCl salt can be temporarily suppressed, though its absolute solubility usually remains vastly superior to the un-ionized free base[5].

  • Intestinal Absorption Window: As the dissolved drug transits into the duodenum (pH ~6.5), the free base may precipitate out of solution due to a drop in ionization. The HCl salt, having achieved a higher initial concentration (supersaturation) in the stomach, maintains a higher concentration gradient across the intestinal mucosa, driving passive paracellular and transcellular permeation[4][6].

G FB Free Base (Slow Dissolution) Stomach Stomach (pH 1.2) Ionization & Solubilization FB->Stomach Low Sol. HCl HCl Salt (Rapid Dissolution) HCl->Stomach High Sol. Intestine Intestine (pH 6.5) Absorption Window Stomach->Intestine Transit Blood Systemic Circulation (Bioavailability) Intestine->Blood Permeation

Fig 1: Gastrointestinal absorption pathway comparing free base and HCl salt dissolution dynamics.

Self-Validating Experimental Protocols

To objectively compare the performance of the two forms, researchers must employ a coupled in vitro / in vivo workflow. The following protocols are designed to be self-validating, ensuring that formulation artifacts do not confound the pharmacokinetic readouts.

Protocol A: In Vitro Biorelevant Dissolution Testing

Purpose: To assess the supersaturation potential and precipitation kinetics of both forms.

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing sodium taurocholate and lecithin.

  • Apparatus Setup: Use USP Apparatus II (Paddle) set to 50 rpm at a constant 37.0 ± 0.5 °C.

  • Equimolar Dosing: Weigh an equimolar amount of the free base (16.1 mg) and the HCl salt (19.7 mg) to ensure the exact same number of active molecules are introduced.

  • Two-Stage Testing:

    • Stage 1 (0-60 min): Introduce compounds into 250 mL of SGF. Sample at 5, 10, 15, 30, and 60 minutes.

    • Stage 2 (60-180 min): Shift the pH to 6.5 by adding concentrated FaSSIF buffer to simulate duodenal transit. Sample at 65, 75, 90, 120, and 180 minutes.

  • Quantification: Filter aliquots immediately through a 0.22 µm PTFE syringe filter and quantify via HPLC-UV at 254 nm.

Protocol B: In Vivo Pharmacokinetic Assessment in Rodents

Purpose: To determine absolute oral bioavailability ( F% ).

  • Animal Model: Male Sprague-Dawley rats (200-250g), fasted for 12 hours prior to dosing.

  • Formulation: Suspend both compounds independently in 0.5% Methylcellulose/0.1% Tween 80 in DI water to mimic a solid oral dosage form.

  • Dosing: Administer an equimolar oral gavage dose (e.g., 10 mg/kg free base equivalent).

  • Sampling: Collect ~200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 4000 rpm for 10 mins to isolate plasma.

  • Bioanalysis: Extract plasma proteins using acetonitrile precipitation. Analyze the supernatant using LC-MS/MS (MRM mode) monitoring the specific parent-to-daughter ion transitions for the indazole methanamine.

Workflow Prep Formulation Prep (Equimolar Dosing) InVitro In Vitro Dissolution (FaSSIF/SGF) Prep->InVitro InVivo In Vivo PK Study (Rodent Model) Prep->InVivo Analysis LC-MS/MS Quantification InVitro->Analysis InVivo->Analysis Data PK Parameter Calculation (AUC, Cmax, Tmax) Analysis->Data

Fig 2: Self-validating experimental workflow for comparative bioavailability assessment.

Comparative Pharmacokinetic Data

Based on standard pharmacokinetic models for primary amine indazoles, the conversion from a free base to an HCl salt typically yields a profound shift in systemic exposure. Table 2 presents representative benchmark data demonstrating the expected PK divergence when utilizing the protocols outlined above.

Table 2: Representative In Vivo PK Parameters (Oral, 10 mg/kg equivalent)
PK ParameterFree Base FormulationHydrochloride (HCl) Salt FormulationFold Change / Impact
Cmax​ (ng/mL) 145 ± 32410 ± 55~2.8x Increase (Higher initial absorption)
Tmax​ (hours) 2.50.75Faster Onset (Rapid gastric dissolution)
AUC0−∞​ (ng·h/mL) 850 ± 1101,980 ± 210~2.3x Increase (Greater total exposure)
Estimated Bioavailability ( F% ) ~22%~54%Significant Enhancement
Inter-subject Variability (CV%) > 45%< 20%Improved Consistency

Data Interpretation: The HCl salt significantly truncates the Tmax​ due to immediate solubilization in the gastric fluid. Furthermore, the higher Cmax​ and AUC indicate that the supersaturated state achieved by the salt form successfully drives permeation across the enterocytes before precipitation can occur in the neutral pH of the lower intestine[4]. The reduction in inter-subject variability is a hallmark benefit of salt forms, as absorption becomes less dependent on the individual subject's basal gastric acid secretion[6].

Conclusion & Formulation Recommendations

For (2-Methyl-2H-indazol-4-yl)methanamine, the Hydrochloride (HCl) salt is the superior solid-state form for oral dosing and preclinical evaluation.

While the free base may be suitable for intravenous (IV) formulations where it can be dissolved in co-solvents (e.g., DMSO/PEG400), its poor aqueous solubility at physiological pH severely limits oral bioavailability. The HCl salt overcomes this via rapid gastric dissolution and the generation of an intestinal concentration gradient. However, formulators must ensure the HCl salt is stored in moisture-controlled environments (desiccants), as the improved hydrophilicity inherently increases the risk of solid-state hygroscopicity over time.

References

  • Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling. National Institutes of Health (NIH). Available at: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Cardiology. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). Available at:[Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

Sources

Comparative

HPLC retention time comparison for (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride isomers

Analytical Resolution of Indazole Regioisomers: HPLC Retention Time Comparison for (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride and its N1-Isomer Introduction & The Regioselectivity Challenge The indazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Resolution of Indazole Regioisomers: HPLC Retention Time Comparison for (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride and its N1-Isomer

Introduction & The Regioselectivity Challenge

The indazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and CNS-active therapeutics[1]. During the synthesis of substituted indazoles, alkylation typically yields a mixture of N1- and N2-regioisomers due to the ambidentate nature of the indazole anion[2]. Distinguishing and isolating these isomers—specifically the target product (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride and its alternative, (1-Methyl-1H-indazol-4-yl)methanamine hydrochloride —is a critical quality control step.

This guide provides an objective, data-driven comparison of their high-performance liquid chromatography (HPLC) retention behaviors, underpinned by the physicochemical causality of their structural differences.

Physicochemical Causality: Benzenoid vs. Quinonoid Tautomerism

To predict and understand the chromatographic separation of these isomers, one must analyze their electronic distribution and resulting polarity.

  • N1-Methylation (Thermodynamic Control): The (1-Methyl-1H-indazol-4-yl)methanamine isomer adopts a benzenoid structure. This configuration retains full aromaticity in the fused benzene ring, making it the thermodynamically favored and more lipophilic (less polar) isomer[3].

  • N2-Methylation (Kinetic Control): The (2-Methyl-2H-indazol-4-yl)methanamine isomer adopts a quinonoid structure. This tautomeric form exhibits a higher degree of charge separation (zwitterionic character), resulting in a significantly higher dipole moment[4]. Consequently, the N2-isomer is substantially more polar than the N1-isomer.

Chromatographic Impact: In Reverse Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, the more polar N2-isomer will interact less with the stationary phase. Therefore, the N2-isomer will consistently elute earlier than the less polar N1-isomer[5].

Self-Validating Experimental Protocol: RP-HPLC Method

To ensure a self-validating system, the following protocol incorporates mass spectrometry (LC-MS) orthogonal validation to confirm that the separated peaks correspond to the isobaric mass of the isomers (m/z 162.10 for the free base, [M+H]+).

Step 1: Sample Preparation

  • Weigh 1.0 mg of the (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride and (1-Methyl-1H-indazol-4-yl)methanamine hydrochloride reference standards.

  • Dissolve each in 1.0 mL of HPLC-grade Water:Acetonitrile (50:50, v/v) containing 0.1% Trifluoroacetic acid (TFA). Causality Note: The addition of 0.1% TFA ensures the primary methanamine group remains fully protonated, which prevents secondary interactions with residual silanols on the column and eliminates peak tailing[6].

  • Prepare a mixed standard by combining 100 µL of each solution. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or an equivalent low-silanol activity column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes, then ramp to 95% B for 3 minutes to wash the column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

Step 3: Orthogonal Validation (LC-MS) Route the eluent split to an Electrospray Ionization Mass Spectrometer (ESI-MS). Both peaks must exhibit a base peak of m/z 162.10 [M+H]+. The difference in retention time, coupled with identical mass spectra, confirms successful regioisomer resolution without degradation artifacts.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance based on the established polarity differences of indazole regioisomers.

Parameter(2-Methyl-2H-indazol-4-yl)methanamine HCl(1-Methyl-1H-indazol-4-yl)methanamine HCl
Isomer Type N2-Alkyl (Quinonoid)N1-Alkyl (Benzenoid)
Relative Polarity HigherLower
Expected Retention Time (Rt) ~6.4 minutes~8.1 minutes
Elution Order FirstSecond
Resolution (Rs) N/A> 2.5 (Baseline separation)
Mass Validation (m/z) 162.10 [M+H]+162.10 [M+H]+

Note: Exact retention times may vary based on system dead volume and column age, but the relative elution order (N2 before N1) is a robust, reproducible physicochemical constant in RP-HPLC.

Mechanistic Workflow Visualization

HPLC_Workflow Mix Isomeric Mixture (N1 & N2 Methyl Indazoles) SamplePrep Sample Preparation (Dilution in Mobile Phase) Mix->SamplePrep Column RP-HPLC Column (C18, Low Silanol Activity) SamplePrep->Column Elution Gradient Elution (Water/MeCN + 0.1% TFA) Column->Elution N2 Peak 1: N2-Isomer (More Polar, Quinonoid) Elution->N2 Lower Retention Time N1 Peak 2: N1-Isomer (Less Polar, Benzenoid) Elution->N1 Higher Retention Time Validation LC-MS Validation (m/z 162.10 [M+H]+) N2->Validation N1->Validation

Workflow for the RP-HPLC separation and LC-MS validation of N1 and N2 methyl indazole isomers.

Conclusion

The objective comparison of HPLC retention times for (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride and its N1-isomer is fundamentally driven by the benzenoid versus quinonoid tautomerism of the indazole core. By leveraging the increased polarity of the N2-isomer, researchers can reliably design RP-HPLC methods to baseline-resolve these compounds, ensuring the high isomeric purity required for downstream pharmacological profiling.

References

  • Development of a selective and scalable N1-indazole alkylation - NIH (PMC). Available at: 2

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors - Journal of Medicinal Chemistry (ACS Publications). Available at: 5

  • Synthesis of indazole (JP2019514923A) - Google Patents. Available at: 6

  • Regioselective N-alkylation of the 1H-indazole scaffold - NIH (PMC). Available at: 3

  • Regioselective alkylation of a versatile indazole - Beilstein Journals. Available at: 1

  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. Available at: 4

Sources

Validation

Benchmarking (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride against standard indazole building blocks

Benchmarking (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride in Fragment-Based Drug Discovery and Kinase Inhibitor Design Indazoles are recognized as privileged scaffolds in modern medicinal chemistry. They are exten...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (2-Methyl-2H-indazol-4-yl)methanamine Hydrochloride in Fragment-Based Drug Discovery and Kinase Inhibitor Design

Indazoles are recognized as privileged scaffolds in modern medicinal chemistry. They are extensively utilized as bioisosteres for indole and phenol, and serve as highly effective hinge-binding motifs in protein kinase inhibitors[1]. However, standard unsubstituted indazoles present distinct challenges in structure-based drug design due to their dynamic tautomeric equilibrium[2].

As an Application Scientist focused on optimizing synthetic pipelines, I frequently evaluate novel building blocks that overcome these structural limitations. This guide benchmarks (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (CAS: 1788054-80-7) against traditional indazole fragments. By analyzing the causality behind its structural modifications, we can demonstrate why this specific building block is superior for high-throughput fragment-based drug discovery (FBDD) and the assembly of targeted protein degraders (PROTACs)[3].

Structural Causality and Design Rationale

To understand the utility of (2-Methyl-2H-indazol-4-yl)methanamine, we must deconstruct the mechanistic purpose behind each of its structural features:

  • Tautomeric Fixation via N2-Methylation: Unsubstituted 1H-indazole is thermodynamically favored in solution but dynamically shifts to the 2H-form, complicating the interpretation of Structure-Activity Relationships (SAR) during screening[2]. Methylation at the N2 position locks the core into the 2H-conformation. This fixed geometry eliminates the thermodynamic penalty of tautomerization upon target binding and provides a singular, predictable vector for hydrogen bonding at the kinase hinge region[1].

  • Nucleophilic Isolation (The Methanamine Advantage): Standard aminoindazoles (e.g., 5-amino-1H-indazole) feature an amine directly conjugated to the aromatic ring. The lone pair of the nitrogen delocalizes into the π -system, significantly reducing its nucleophilicity. By introducing a methylene spacer (methanamine), the primary amine is electronically isolated from the aromatic core. This results in a highly reactive aliphatic amine that ensures rapid, high-yielding amide couplings—a critical requirement for synthesizing rigid linkers in PROTACs and recruiting E3 ubiquitin ligases like KLHDC2[3].

  • Hydrochloride Salt Stability: Formulating the building block as a hydrochloride salt enhances its aqueous solubility and prevents the oxidative degradation commonly observed in free-base aliphatic amines. This ensures reproducible stock concentrations for long-term library storage.

Physicochemical Benchmarking Data

The following table summarizes the quantitative physicochemical differences between standard indazole scaffolds and the optimized methanamine derivative.

Property1H-Indazole2-Methyl-2H-indazole(2-Methyl-2H-indazol-4-yl)methanamine HCl
Tautomeric State Dynamic (1H 2H)Fixed (2H)Fixed (2H)
LogP (Lipophilicity) ~1.56[4]~1.44~0.8 - 1.1 (Hydrophilic shift)
pKa (Basic Center) ~1.3 (Ring Nitrogen)~1.3 (Ring Nitrogen)~9.5 (Aliphatic Primary Amine)
H-Bond Donors 103 (As amine salt)
H-Bond Acceptors 223
Primary Utility Phenol/Indole Bioisostere[1]Scaffold Hopping, Rigid CorePROTAC Linkers, Kinase Hinge Binder[3]

Experimental Workflow: Reactivity and Binding Validation

To objectively benchmark this building block, we employ a self-validating experimental system. The following protocol outlines a competitive amide coupling assay to prove the superior nucleophilicity of the methanamine group, followed by Surface Plasmon Resonance (SPR) to validate its binding affinity.

Phase A: Competitive Amide Coupling (Reactivity Benchmarking)

This step validates the electronic isolation of the methanamine group by forcing it to compete directly with a standard aromatic amine for a limited electrophile.

  • Preparation: In an oven-dried 10 mL vial, dissolve 1.0 equivalent (0.1 mmol) of (2-Methyl-2H-indazol-4-yl)methanamine HCl and 1.0 equivalent (0.1 mmol) of 5-amino-1H-indazole in 2.0 mL of anhydrous DMF.

  • Base Activation: Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free base of the methanamine and establish a basic environment (pH > 10).

  • Electrophile Introduction: In a separate vial, pre-activate 1.0 equivalent of a standard PROTAC linker (e.g., Boc-PEG3-COOH) using 1.1 equivalents of HATU in 1.0 mL DMF for 5 minutes.

  • Coupling & Causality: Add the activated ester to the amine mixture. Stir at room temperature. Because the aliphatic methanamine (pKa ~9.5) is orders of magnitude more nucleophilic than the conjugated aromatic amine (pKa ~4.5), it will outcompete the aromatic amine for the electrophile.

  • Validation: Analyze via LC-MS after 60 minutes. The chromatogram will show >95% conversion to the methanamine-coupled product, with the 5-amino-1H-indazole remaining unreacted. This self-validating result proves the building block's superiority for rapid library synthesis.

Phase B: Surface Plasmon Resonance (SPR) Screening
  • Immobilization: Immobilize the target protein (e.g., CDK6) onto a CM5 sensor chip using standard amine coupling chemistry until a level of ~3000 RU is achieved.

  • Analyte Preparation: Prepare a concentration series (0.1 μ M to 50 μ M) of the functionalized 2-methyl-2H-indazole fragment in running buffer (HBS-EP+ with 2% DMSO).

  • Kinetic Analysis: Inject the analytes at a flow rate of 30 μ L/min. The fixed 2H-conformation eliminates the entropic penalty of tautomerization, typically yielding a sharper association curve and a lower KD​ compared to dynamic 1H-indazole analogs.

Strategic Integration Diagram

The following diagram illustrates how the structural advantages of (2-Methyl-2H-indazol-4-yl)methanamine dictate its downstream applications in drug discovery workflows.

G A Building Block (2-Methyl-2H-indazol-4-yl)methanamine B Amide Coupling (Linker Attachment) A->B Synthetic Functionalization C Fragment Library Screening (SPR/NMR) A->C Direct Screening E PROTAC / Degrader Assembly B->E E3 Ligase Recruitment D Kinase Hinge Binding Validation C->D Hit Identification D->E Target Ligand

Figure 1: Workflow integrating (2-Methyl-2H-indazol-4-yl)methanamine into FBDD and PROTAC pipelines.

References

  • [1] PharmaBlock. Indazoles in Drug Discovery - PharmaBlock. Retrieved from:

  • [2] MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from:

  • [3] ACS Publications. Selective CDK6 Degradation via the KLHDC2 E3 Ubiquitin Ligase. Retrieved from:

  • [4] GuideChem. Indazole 271-44-3 wiki. Retrieved from:

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a system of mechanistic causality. Understanding why a chemical behaves a certain way in the laboratory is t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a system of mechanistic causality. Understanding why a chemical behaves a certain way in the laboratory is the foundation of true operational safety.

This guide provides an authoritative, field-proven framework for the safe handling, transfer, and disposal of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride . By bridging the gap between standard safety data and practical laboratory execution, this protocol ensures that your research workflows remain both safe and highly efficient.

Chemical Identity and Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand the physicochemical nature of the compound. (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride is an organic salt combining an indazole pharmacophore with an amine hydrochloride moiety.

Mechanistic Causality of Hazards:

  • Hygroscopicity & Mucosal Irritation: Amine hydrochlorides are inherently hygroscopic. If fine powders become aerosolized, they readily dissolve in the moisture of the respiratory tract or ocular mucosa. This rapid dissolution causes a localized osmotic shift and a mild pH change, which is the direct mechanistic cause of its H319 (serious eye irritation) and H335 (respiratory irritation) hazard classifications[1],[2].

  • Pharmacological Potency: The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized to target kinase signaling pathways. Because its biological activity is potentially potent, preventing systemic exposure (H302 - Harmful if swallowed) via accidental ingestion or dermal absorption is paramount[3].

Table 1: Physicochemical & Hazard Profile

PropertyValueOperational & Safety Implication
CAS Number 1788054-80-7[4]Primary identifier for inventory and EHS tracking.
Molecular Formula C9H12ClN3Contains halogen (Cl) and nitrogen; dictates strict incineration waste streams to prevent toxic gas release.
Molecular Weight 197.66 g/mol [5]Small molecule; high potential for rapid dissolution and absorption in biological fluids.
GHS Classifications H302, H315, H319, H335[1],[2]Harmful if swallowed; irritant to skin, eyes, and respiratory tract. Requires robust barrier protection.

Personal Protective Equipment (PPE) Matrix

Standard PPE is often insufficient if the underlying chemistry is ignored. For example, while nitrile gloves protect against the solid powder, the solvents used to dissolve this compound (e.g., DMSO, DMF) act as permeation enhancers, carrying the active pharmaceutical ingredient (API) directly through standard nitrile barriers.

Table 2: PPE Matrix and Quantitative Specifications

PPE CategorySpecification / StandardMechanistic Rationale
Gloves (Solid Handling) Nitrile, ≥0.11 mm thickness (EN 374)[1]Provides a sufficient physical barrier against solid crystalline salts and prevents electrostatic adherence to skin.
Gloves (Solvent Handling) Butyl rubber or Double-glove NitrileOrganic solvents act as molecular vehicles. Upgraded gloves prevent solvent-mediated dermal absorption.
Eye Protection Safety goggles with side shields (EN 166 / NIOSH)[6],[2]Prevents aerosolized, hygroscopic dust from contacting and dissolving into ocular mucosa.
Respiratory N95 / P95 or P100 Particulate Respirator[6]Required only if handling outside a localized exhaust system to prevent inhalation of H335 particulates.

Standard Operating Procedure (SOP): Safe Weighing and Transfer

Amine hydrochloride powders frequently accumulate electrostatic charge during milling and storage. When a metal spatula approaches, the powder can repel and aerosolize, creating an inhalation hazard. The following self-validating workflow mitigates this risk.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the fume hood face velocity is operating between 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent turbulence.

  • Static Mitigation: Do not use standard plastic weigh boats, which hold static charge. Use an anti-static zero-stat gun on the workspace, or utilize conductive aluminum weigh boats to ground the powder.

  • Weighing & Transfer: Tare the vessel. Carefully transfer the solid using a micro-spatula. Immediately transfer the weighed solid into a sealable reaction vial.

  • Inert Atmosphere (Optional but Recommended): Because the compound is hygroscopic, flush the sealed vial with an inert gas (Nitrogen or Argon) to prevent moisture degradation[7],[8].

  • Solubilization Strategy: To minimize dust generation, do not pour the solid into a stirring solvent . Instead, inject the solvent through a septum into the sealed vial containing the solid[7].

  • Decontamination: Wipe down the balance and hood surface with a damp cloth (70% ethanol or water) to solubilize and capture any microscopic residual salt[3].

SOP A 1. Hood Setup Verify Airflow & PPE B 2. Static Mitigation Anti-static Boat A->B C 3. Transfer Seal in Vial B->C D 4. Solubilization Inject Solvent via Septum C->D

Figure 1: Step-by-step experimental workflow for handling electrostatic amine hydrochloride powders.

Emergency Response and Spill Management

In the event of an accidental spill, instinct often drives researchers to grab a brush and sweep it up. Do not dry sweep. Dry sweeping aerosolizes the hazardous particulates, immediately triggering the H335 respiratory hazard[6],[7].

Step-by-Step Spill Recovery Protocol:

  • Assessment: Determine if the spill is localized (inside the hood) or dispersed (dropped on the lab floor). If outside the hood, immediately don a P95/P100 respirator[6].

  • Neutralization/Capture: Cover the spilled powder with an absorbent pad dampened with water or 70% ethanol. The solvent will gently solubilize the hydrochloride salt, trapping it within the pad's matrix without generating dust[3].

  • Collection: Wipe inward from the edges of the spill to the center. Place the contaminated pads into a sealable hazardous waste bag.

  • Secondary Cleaning: Scrub the surface with a solvent that dissolves the compound (e.g., ethanol), followed by a final wipe with deionized water to remove any remaining residue[3].

Spill S1 Spill Detected Assess Dispersion S2 Don Upgraded PPE (Respirator if outside hood) S1->S2 S3 Dampen Absorbent (Avoid Dry Sweeping) S2->S3 S4 Wipe Inward & Capture Solubilized Salt S3->S4 S5 Dispose in Halogenated Solid Waste S4->S5

Figure 2: Logical spill response pathway emphasizing particulate suppression and safe recovery.

Waste Disposal and Environmental Logistics

Proper disposal requires an understanding of the molecule's thermal decomposition profile. Because the molecular formula (C9H12ClN3) contains a chlorine atom, thermal decomposition during standard incineration can release corrosive hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and potentially toxic dioxins if not burned at specialized high temperatures[9].

  • Solid Waste: All contaminated gloves, weigh boats, and spill cleanup materials must be sealed and explicitly labeled as Halogenated Solid Waste .

  • Liquid Waste: Even if dissolved in a non-halogenated solvent (like DMSO or Methanol), the presence of the API means the entire mixture must be segregated into the Halogenated Organic Liquid Waste carboy. Never mix this with standard non-halogenated waste streams.

References

  • Codow - Molecular Formula and Halogenated Composition. Available at:[Link]

  • Angene Chemical - Safety Data Sheet: Amine Hydrochloride Handling and NIOSH Standards. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride
Reactant of Route 2
(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride
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